Potassium 2-bromophenyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;(2-bromophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIFTBZXVXXMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635698 | |
| Record name | Potassium (2-bromophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480445-38-3 | |
| Record name | Potassium (2-bromophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-bromophenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of potassium 2-bromophenyltrifluoroborate from 2-bromophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of potassium 2-bromophenyltrifluoroborate from 2-bromophenylboronic acid. This transformation is a cornerstone in synthetic chemistry, providing a stable and versatile reagent for various cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Potassium organotrifluoroborates exhibit enhanced stability compared to their boronic acid counterparts, being crystalline, air- and moisture-stable solids.
Core Synthesis Pathway
The conversion of 2-bromophenylboronic acid to its corresponding potassium trifluoroborate salt is efficiently achieved through the reaction with potassium hydrogen difluoride (KHF₂).[1][2][3][4] This method, pioneered by Vedejs and coworkers, has become a standard procedure in organic synthesis for its simplicity and high efficiency.[1] The reaction proceeds by the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂ in a suitable solvent system, typically a mixture of methanol and water.[1]
The resulting this compound often precipitates directly from the reaction mixture and can be conveniently isolated by filtration.[1] Alternatively, for more soluble products, isolation can be achieved by removal of the solvent followed by extraction with an appropriate organic solvent, such as acetone.[1]
Experimental Workflow
The logical flow of the synthesis is depicted in the following diagram:
References
A Technical Guide to the Synthesis of Potassium 2-Bromophenyltrifluoroborate via Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the preparation of potassium 2-bromophenyltrifluoroborate, a valuable reagent in organic synthesis, particularly in cross-coupling reactions. The synthesis is achieved through a one-pot procedure utilizing a Grignard reagent intermediate, followed by reaction with a trialkyl borate and subsequent treatment with potassium hydrogen difluoride. This method offers a straightforward and efficient route to the desired product from readily available starting materials.
Core Synthesis Pathway
The synthesis of this compound via a Grignard reagent intermediate follows a well-established reaction sequence. The key steps involve the formation of an organomagnesium halide (Grignard reagent) from 1,2-dibromobenzene, which then acts as a nucleophile. This is followed by a reaction with a trialkyl borate to form a boronate ester. The final step is the conversion of the boronate ester to the corresponding potassium trifluoroborate salt using potassium hydrogen difluoride (KHF₂). This one-pot procedure avoids the isolation of the potentially unstable boronic acid intermediate.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and related aryltrifluoroborates as reported in the literature. Yields can vary based on reaction scale and purification methods.
| Parameter | Value | Source |
| Starting Material | 1,2-Dibromobenzene | - |
| Key Reagents | Magnesium, Trimethyl borate, Potassium hydrogen difluoride | [1] |
| Typical Yield | High yields | [1] |
| Molecular Weight | 244.88 g/mol | - |
| Appearance | White solid | [2] |
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for the synthesis of potassium aryltrifluoroborates via Grignard reagents.[1]
Materials:
-
1,2-Dibromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Under a nitrogen atmosphere, add a solution of 1,2-dibromobenzene in anhydrous THF dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.
-
Once the reaction starts, add the remaining 1,2-dibromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
-
-
Boronation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent via the dropping funnel.
-
Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Trifluoroborate Salt Formation:
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
-
Dissolve the crude boronic acid in methanol.
-
Add a solution of potassium hydrogen difluoride in water to the methanolic solution.[1]
-
Stir the mixture for 30 minutes.[2]
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
The resulting solid is the crude this compound.
-
The product can be further purified by recrystallization, typically from a mixture of acetone and water or methanol and acetone, to yield a white, crystalline solid.[2]
-
Visualizations
Logical Workflow of the Synthesis
Caption: Logical flow of the Grignard-based synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
A Technical Guide to the One-Pot Synthesis of Aryltrifluoroborates from Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Potassium aryltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, offering superior stability and reactivity in a variety of cross-coupling reactions compared to their boronic acid counterparts. Their synthesis directly from readily available aryl halides in a one-pot fashion represents a significant advancement in terms of efficiency and practicality. This technical guide provides an in-depth overview of the core methodologies for this transformation, complete with detailed experimental protocols, comparative data, and workflow diagrams to facilitate its application in research and development.
Introduction
Aryltrifluoroborates are air- and moisture-stable crystalline solids that serve as versatile coupling partners in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling. The development of one-pot procedures for their synthesis from aryl halides circumvents the need to isolate and purify often unstable and challenging to handle boronic acid intermediates. This streamlined approach not only saves time and resources but also broadens the substrate scope, allowing for the synthesis of a diverse array of functionalized aryltrifluoroborates.
This guide will focus on two primary and highly effective one-pot strategies for the synthesis of aryltrifluoroborates from aryl halides:
-
Palladium-Catalyzed Miyaura Borylation Route: This method involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent, followed by in situ conversion of the resulting boronate ester to the corresponding trifluoroborate salt with potassium hydrogen difluoride (KHF₂).
-
Organometallic-Mediated Borylation Route: This classic approach utilizes the generation of a highly reactive organometallic intermediate (either a Grignard reagent or an organolithium species) from an aryl halide, which then reacts with a borate ester. Subsequent treatment with KHF₂ furnishes the desired aryltrifluoroborate.
Palladium-Catalyzed Miyaura Borylation Route
The palladium-catalyzed Miyaura borylation has become a cornerstone of modern synthetic chemistry for the formation of carbon-boron bonds. Its adaptation to a one-pot synthesis of aryltrifluoroborates offers a highly functional group tolerant and reliable method.
Reaction Workflow
The general workflow for the palladium-catalyzed one-pot synthesis is depicted below:
Quantitative Data
The palladium-catalyzed Miyaura borylation route is compatible with a wide range of aryl halides, including bromides, iodides, and in some cases, chlorides. The following table summarizes representative yields for the one-pot synthesis of various potassium aryltrifluoroborates from their corresponding aryl bromides.
| Aryl Bromide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 95 |
| 4-Bromoanisole | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 92 |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 88 |
| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 90 |
| 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 96 |
| 2-Bromopyridine | Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 85 |
Table 1: Representative yields for the one-pot synthesis of potassium aryltrifluoroborates from aryl bromides via Miyaura borylation.
Experimental Protocol: General Procedure for Palladium-Catalyzed One-Pot Synthesis
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) to the Schlenk tube.
-
Borylation: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the aryl halide.
-
Fluorination: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 mmol).
-
Stirring: Stir the resulting mixture vigorously at room temperature for 1-3 hours.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous layer contains the desired potassium aryltrifluoroborate.
-
Isolation: Wash the aqueous layer with an organic solvent to remove any remaining organic impurities. The aqueous solution can then be concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization (typically from water/acetone or water/isopropanol).
Organometallic-Mediated Borylation Route
The use of Grignard or organolithium reagents provides a powerful and often rapid method for the one-pot synthesis of aryltrifluoroborates, particularly for aryl bromides and iodides. This method relies on the initial formation of a highly nucleophilic organometallic species, which readily reacts with a borate ester.
Reaction Workflow
The general workflow for the organometallic-mediated one-pot synthesis is outlined below:
Quantitative Data
This method is highly effective for a variety of aryl bromides and iodides. The following table provides representative yields for the one-pot synthesis of potassium aryltrifluoroborates using the organolithium route.
| Aryl Bromide | Organolithium Reagent | Borate Ester | Time (h) | Yield (%) |
| 4-Bromotoluene | n-BuLi | B(OiPr)₃ | 2 | 92 |
| 4-Bromoanisole | n-BuLi | B(OiPr)₃ | 2 | 89 |
| 4-Bromobenzonitrile | n-BuLi | B(OiPr)₃ | 2 | 75 |
| 1-Bromo-4-fluorobenzene | n-BuLi | B(OiPr)₃ | 2 | 94 |
| 1-Bromo-3,5-dimethylbenzene | n-BuLi | B(OiPr)₃ | 2 | 95 |
| 2-Bromopyridine | n-BuLi | B(OiPr)₃ | 2 | 80 |
Table 2: Representative yields for the one-pot synthesis of potassium aryltrifluoroborates from aryl bromides via the organolithium route.
Experimental Protocol: General Procedure for Organolithium-Mediated One-Pot Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aryl bromide (10 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically as a 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.
-
Borylation: To the freshly prepared organolithium solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.
-
Fluorination: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equivalents).
-
Stirring: Stir the biphasic mixture vigorously at room temperature for 1-3 hours.
-
Workup and Isolation: Separate the aqueous layer, which contains the product. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL) to remove organic impurities. The aqueous solution is then concentrated under reduced pressure to afford the crude potassium aryltrifluoroborate, which can be purified by recrystallization.
Conclusion
The one-pot synthesis of aryltrifluoroborates from aryl halides is a highly valuable and practical transformation for medicinal and materials chemists. Both the palladium-catalyzed Miyaura borylation and the organometallic-mediated routes offer excellent yields and broad substrate scope. The choice of method will often depend on the functional group tolerance required and the nature of the aryl halide starting material. The palladium-catalyzed route is generally more tolerant of sensitive functional groups, while the organometallic route can be faster and more cost-effective for simpler substrates. The detailed protocols and comparative data provided in this guide are intended to empower researchers to confidently select and implement the most suitable method for their specific synthetic needs, thereby accelerating the discovery and development of novel chemical entities.
A Technical Guide to the Comparative Stability of Potassium 2-Bromophenyltrifluoroborate and 2-Bromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions pivotal to drug discovery and development, the stability of reagents is a cornerstone of robust and reproducible methodologies. Boronic acids and their derivatives are indispensable tools, yet their inherent instability can pose significant challenges. This technical guide provides an in-depth comparison of the stability of potassium 2-bromophenyltrifluoroborate and its corresponding boronic acid, 2-bromophenylboronic acid. The evidence overwhelmingly indicates that this compound offers substantially enhanced stability over 2-bromophenylboronic acid, making it a more reliable and versatile reagent for a wide range of applications. This superior stability profile encompasses improved resistance to degradation via hydrolysis, oxidation, and thermal stress.
Introduction
Arylboronic acids are widely utilized in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by a propensity for decomposition. Two of the most common degradation pathways are protodeboronation, the cleavage of the carbon-boron bond, and oxidation.[1][2] To address these stability issues, various derivatives have been developed, with potassium organotrifluoroborates emerging as a particularly robust and reliable alternative.[3][4] The tetracoordinate nature of the boron atom in trifluoroborates provides a "protected" form of the boronic acid, rendering it less susceptible to common degradation routes.[3] This guide will explore the stability differences between this compound and 2-bromophenylboronic acid, providing quantitative data where available, detailed experimental protocols for stability assessment, and visual representations of key concepts.
Comparative Stability Analysis
The superior stability of this compound can be attributed to the strong electron-withdrawing nature of the fluorine atoms and the tetracoordinate boron center, which shields it from electrophilic attack and oxidation.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the stability of this compound and 2-bromophenylboronic acid.
Table 1: Physical Properties and General Stability
| Property | 2-Bromophenylboronic Acid | This compound | Rationale for Difference |
| Physical Form | Crystalline solid | Crystalline, free-flowing solid | The ionic nature of the trifluoroborate salt contributes to a well-defined crystalline structure. |
| Air & Moisture Stability | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation.[1] | Exceptionally stable to both air and moisture; can be stored for extended periods.[3][4] | The tetracoordinate boron in the trifluoroborate is less electrophilic and resistant to attack by water and oxygen.[3] |
| Melting Point | 113 °C or 168-171 °C (literature values vary)[5] | Not available, but generally high for this class of compounds. | The ionic lattice of the potassium salt typically results in a higher melting point compared to the covalent boronic acid. |
| Thermal Stability | Decomposes upon heating. | Highly thermally stable; similar salts are stable above 300°C.[3] | Strong boron-fluorine bonds and the stable ionic structure contribute to high thermal resistance.[3] |
Table 2: Susceptibility to Degradation Pathways
| Degradation Pathway | 2-Bromophenylboronic Acid | This compound |
| Protodeboronation | Susceptible, especially under non-neutral pH conditions.[1][6] | Significantly more resistant due to the protected boron center. |
| Oxidation | Susceptible to oxidation by air and other oxidizing agents.[1][2] | Remarkably stable under oxidative conditions.[3] |
| Boroxine Formation | Prone to forming cyclic trimeric anhydrides upon dehydration. | Not susceptible to this degradation pathway. |
Degradation Pathways of 2-Bromophenylboronic Acid
Understanding the mechanisms of degradation is crucial for mitigating instability. The two primary pathways for the decomposition of 2-bromophenylboronic acid are protodeboronation and oxidation.
Caption: Major degradation pathways for 2-bromophenylboronic acid.
Experimental Protocols for Stability Assessment
To quantitatively evaluate the stability of boronic acids and their trifluoroborate salts, a series of standardized experiments can be performed.
Caption: A general workflow for the comparative stability assessment.
Protocol 1: Hydrolytic Stability Assessment via ¹H NMR Spectroscopy
Objective: To monitor the rate of decomposition of the compounds in an aqueous environment over time.
Materials:
-
2-Bromophenylboronic acid
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of each compound in a non-aqueous deuterated solvent (e.g., DMSO-d₆).
-
Reaction Setup: In an NMR tube, add a precise volume of the stock solution and dilute with a known mixture of the deuterated solvent and D₂O (e.g., 9:1 DMSO-d₆:D₂O) to a final volume of 0.6 mL. The final concentration should be suitable for NMR analysis (e.g., 0.05 M).
-
NMR Analysis: Acquire a ¹H NMR spectrum immediately after dissolution (t=0).
-
Time-Course Monitoring: Maintain the NMR tube at a constant temperature (e.g., 25°C) and acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 12, 24, and 48 hours).
-
Data Analysis: Integrate the signals corresponding to the aromatic protons of the starting material and any degradation products (e.g., bromobenzene from protodeboronation). Plot the percentage of the remaining starting material as a function of time to determine the rate of hydrolysis.
Protocol 2: Oxidative Stability Assessment via HPLC
Objective: To compare the susceptibility of the compounds to oxidation.
Materials:
-
2-Bromophenylboronic acid
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the starting material from its potential degradation products (e.g., 2-bromophenol).
-
Sample Preparation: Prepare stock solutions of each compound in acetonitrile.
-
Stress Conditions: To separate vials containing the stock solutions, add a specific concentration of an oxidizing agent, such as hydrogen peroxide. Maintain the vials at a constant temperature.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each vial, quench any remaining oxidizing agent if necessary, and inject it into the HPLC system.
-
Data Analysis: Monitor the peak area of the starting material and any degradation products. Calculate the percentage of the remaining starting material at each time point to determine the rate of oxidation.
Protocol 3: Thermal Stability Assessment via TGA and DSC
Objective: To determine and compare the thermal decomposition profiles of the compounds.
Materials:
-
2-Bromophenylboronic acid
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Inert gas (e.g., nitrogen)
Procedure for TGA:
-
Instrument Calibration: Calibrate the TGA for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).
-
TGA Program: Heat the sample under an inert nitrogen atmosphere from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Procedure for DSC:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
DSC Program: Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 10°C/min) to a temperature beyond its melting point and decomposition.
-
Data Analysis: Identify the endothermic peak corresponding to the melting point.
Chemical Structures
Caption: Structures of 2-bromophenylboronic acid and its potassium trifluoroborate salt.
Conclusion
The enhanced stability of this compound over 2-bromophenylboronic acid is a significant advantage in the context of pharmaceutical research and development. Its resistance to degradation under common storage and reaction conditions translates to greater reliability, reproducibility, and a longer shelf-life. For applications requiring high purity and consistent reactivity, particularly in sensitive catalytic systems, this compound is the superior reagent. The adoption of this more stable boronic acid surrogate can lead to more efficient and robust synthetic processes, ultimately accelerating the drug discovery pipeline.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Bromophenylboronic acid = 95.0 244205-40-1 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Hydrolysis Mechanism of Potassium Aryltrifluoroborates in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Potassium aryltrifluoroborates (ArBF₃K) have emerged as highly valuable coupling partners in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. Their appeal lies in their remarkable stability to air and moisture, making them easier to handle and store compared to traditionally used boronic acids.[1] However, this stability necessitates an in situ activation step—hydrolysis—to generate the active boronic acid species required for the catalytic cycle.[2][3] A thorough understanding of this hydrolysis mechanism is paramount for reaction optimization, ensuring efficient and reproducible outcomes in complex molecule synthesis.
The Core Hydrolysis Mechanism
The conversion of a potassium aryltrifluoroborate to its corresponding arylboronic acid is not a simple, direct substitution of fluoride ions by hydroxide. Instead, it is a multi-step, equilibrium-driven process significantly influenced by the reaction conditions, particularly the presence of a base.[1][4] The generally accepted mechanism involves several key stages.
Initially, the aryltrifluoroborate anion, [ArBF₃]⁻, exists in a crucial pre-equilibrium with the neutral, three-coordinate aryl difluoroborane (ArBF₂) and a free fluoride ion (F⁻).[1] The ArBF₂ species is a more potent Lewis acid than its trifluoroborate precursor, making it susceptible to nucleophilic attack by water or, more rapidly, hydroxide ions.
The base-promoted pathway is dominant under typical Suzuki-Miyaura conditions. Hydroxide attack on ArBF₂ leads to the formation of an aryl dihydroxyfluoroborate intermediate, [ArBF₂(OH)]⁻. This is followed by a cascade of subsequent hydrolysis and fluoride loss steps, proceeding through [ArBF(OH)₂]⁻ and ArB(OH)F, to ultimately yield the desired arylboronic acid, ArB(OH)₂.[1][2] The liberated fluoride ions are sequestered by bases (e.g., Cs₂CO₃) or the surface of the glass reaction vessel, which drives the overall equilibrium toward the formation of the boronic acid.[4][5]
Quantitative Data: Hydrolysis Rates
The rate of hydrolysis is highly dependent on the electronic properties of the aryl group, the base, solvent system, and even physical factors like the stirring rate and the shape of the reaction vessel.[1][5] This variability arises from a complex interplay of factors including phase-splitting of THF/water mixtures induced by inorganic bases.[6][7]
The following table summarizes representative hydrolytic half-lives for various potassium aryltrifluoroborates under standardized basic conditions. Note the significant impact of the aryl substituent on the reaction rate.
| Potassium Aryltrifluoroborate (ArBF₃K) | Aryl Group (Ar) | Hydrolytic Half-life (t₁/₂) in minutes |
| Fast Hydrolysis | ||
| p-Anisyl | p-MeO-C₆H₄ | 2 |
| β-Styryl | C₆H₅CH=CH | 27 |
| Slow Hydrolysis | ||
| Phenyl | C₆H₅ | 180 |
| p-Fluorophenyl | p-F-C₆H₄ | 600 |
| 2-Naphthyl | C₁₀H₇ | 1100 |
| Very Slow Hydrolysis | ||
| p-Nitrophenyl | p-NO₂-C₆H₄ | > 20,000 |
| Phenylethynyl | C₆H₅C≡C | > 57,000 |
Data adapted from studies by the Lloyd-Jones group under specific conditions (e.g., THF, H₂O, Cs₂CO₃, 55 °C) and are intended for comparative purposes. Actual rates can vary significantly.[5][7]
Experimental Protocols: Monitoring Hydrolysis via ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful and direct technique for monitoring the hydrolysis of aryltrifluoroborates.[8][9] It allows for the real-time observation of the disappearance of the [ArBF₃]⁻ signal and the concurrent appearance of a signal for the liberated fluoride ion.
Objective: To determine the kinetic profile of the hydrolysis of a given ArBF₃K sample under simulated Suzuki-Miyaura coupling conditions.
Materials & Equipment:
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes (PTFE liners are recommended to avoid complications from glass etching)
-
Gas-tight syringes
-
Thermostatted reaction vessel (e.g., a three-necked flask)
-
Magnetic stirrer and stir bar
-
Potassium aryltrifluoroborate (ArBF₃K)
-
Solvent system (e.g., THF/H₂O)
-
Base (e.g., Cs₂CO₃)
-
Internal standard (optional, e.g., fluorobenzene)
Methodology:
-
Preparation: In a thermostatted vessel under an inert atmosphere (e.g., N₂ or Ar), prepare a solution of the ArBF₃K and any internal standard in the organic solvent (e.g., THF).
-
Initiation: At time t=0, inject the aqueous base solution into the vessel with vigorous stirring to ensure rapid mixing. Simultaneously, start the kinetic monitoring program on the NMR spectrometer.
-
Data Acquisition: Using an automated pump system, continuously circulate the reaction mixture from the vessel through the NMR flow cell and back.[8] Acquire ¹⁹F NMR spectra at regular, predetermined time intervals.
-
Analysis: Integrate the signal corresponding to the fluorine atoms on the [ArBF₃]⁻ anion and the signal for the liberated fluoride ion in each spectrum.
-
Kinetics: Plot the natural logarithm of the concentration of the starting [ArBF₃]⁻ (relative to its initial concentration) against time. The slope of this plot will yield the pseudo-first-order rate constant (k_obs) for the hydrolysis reaction under those specific conditions.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. chemrxiv.org [chemrxiv.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- 9. americanfluoridationsociety.org [americanfluoridationsociety.org]
Spectroscopic Characterization of Potassium 2-Bromophenyltrifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of potassium 2-bromophenyltrifluoroborate, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols for acquiring this data, and presents a logical workflow for the characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for confirming the structural integrity and purity of this compound. The analysis typically involves ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.
Predicted and Typical NMR Data
The following tables summarize the predicted and typical chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data is based on analogous compounds and established ranges for organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.6 - 7.8 | Multiplet | Aromatic CH |
| ~7.3 - 7.5 | Multiplet | Aromatic CH |
| ~7.1 - 7.3 | Multiplet | Aromatic CH |
| ~6.9 - 7.1 | Multiplet | Aromatic CH |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 (broad) | C-BF₃ |
| ~135 | Aromatic CH |
| ~132 | Aromatic CH |
| ~130 | Aromatic C-Br |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
Table 3: ¹¹B NMR Data (Typical)
| Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ~3 - 5[1] | Sharp Peak[1] | Confirms tetrahedral boron coordination.[1] |
Table 4: ¹⁹F NMR Data (Typical)
| Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ~ -135 to -145[1] | Singlet[1] | Confirms the intact trifluoroborate group.[1] |
Experimental Protocol for NMR Spectroscopy
The following protocol is adapted from established methods for the analysis of potassium organotrifluoroborates.
1.2.1. Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
1.2.2. Instrument Parameters
-
Spectrometer: 300 MHz or higher field strength spectrometer.
-
Solvent: DMSO-d₆
-
Internal Reference (¹H and ¹³C): Residual DMSO peak (¹H: 2.50 ppm; ¹³C: 39.5 ppm).[2]
-
External Reference (¹¹B): BF₃·Et₂O (0.0 ppm).[2]
-
External Reference (¹⁹F): CF₃CO₂H (0.0 ppm).[2]
-
Temperature: 25 °C
1.2.3. Data Acquisition
-
¹H NMR:
-
Pulse Angle: 45°
-
Acquisition Time: ~3.6 s
-
Repetitions: 16
-
Spectral Width: ~15 ppm[2]
-
-
¹³C NMR:
-
Pulse Angle: 90°
-
Delay: ~2.3 s
-
Acquisition Time: ~1.7 s
-
Repetitions: 1024
-
Spectral Width: ~250 ppm[2]
-
-
¹¹B NMR:
-
¹⁹F NMR:
-
Pulse Angle: 45°
-
Delay: ~1.0 s
-
Acquisition Time: ~0.3 s
-
Repetitions: 80
-
Line Broadening: ~0.3 Hz
-
Spectral Width: ~177 ppm[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and confirm the overall structure of the molecule through its vibrational modes.
Predicted IR Data
Table 5: Key IR Absorptions (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1550 | Medium-Strong | Aromatic C=C stretch |
| 1470 - 1430 | Strong | Aromatic C=C stretch |
| 1200 - 900 | Strong, Broad | B-F stretch |
| 750 - 700 | Strong | C-Br stretch and ortho-disubstituted benzene C-H out-of-plane bend |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.
2.2.1. Sample Preparation
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the center of the ATR crystal.
-
Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
2.2.2. Data Acquisition
-
Collect Background: Record a background spectrum of the empty, clean ATR crystal.
-
Collect Sample Spectrum: With the sample in place, collect the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient.
-
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization.
Data Interpretation Summary
-
¹H and ¹³C NMR: The number of signals, their chemical shifts, multiplicities, and coupling constants will confirm the presence and substitution pattern of the 2-bromophenyl group.
-
¹¹B NMR: A sharp peak in the expected range confirms the presence of a tetracoordinate boron atom.[1]
-
¹⁹F NMR: A singlet in the characteristic region for organotrifluoroborates confirms the integrity of the [BF₃]⁻ moiety.[1]
-
IR Spectroscopy: The presence of characteristic absorption bands for aromatic C-H, C=C, C-Br, and strong, broad B-F stretches provides corroborating evidence for the compound's structure.
References
Technical Guide: Solubility of Potassium 2-Bromophenyltrifluoroborate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of potassium 2-bromophenyltrifluoroborate, a key reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document provides a framework for researchers to understand and determine its solubility characteristics. It includes a qualitative assessment of expected solubility trends in common organic solvents based on the physicochemical properties of analogous organoboron salts. Furthermore, detailed, adaptable experimental protocols for determining both thermodynamic and kinetic solubility are presented to empower researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for optimizing reaction conditions, developing purification strategies, and guiding formulation efforts involving this compound.
Introduction
This compound is a crystalline, air- and moisture-stable organoboron compound. Like other potassium aryltrifluoroborates, it serves as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is critical for its effective use, influencing reaction kinetics, reagent stoichiometry, purification methods, and the development of formulations.
Expected Solubility Profile
The solubility of a salt in an organic solvent is governed by the "like dissolves like" principle, the polarity of the solvent, and the lattice energy of the salt.[1] this compound is an ionic salt, and its solubility is expected to be highly dependent on the solvent's ability to solvate the potassium cation (K+) and the [2-BrC₆H₄BF₃]⁻ anion.
-
High Expected Solubility:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess high dielectric constants and are effective at solvating cations, which would suggest a higher solubility. For instance, the related compound potassium phenyltrifluoroborate is known to be soluble in acetone.[2]
-
-
Moderate to Low Expected Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While polar, these solvents may not be as effective at overcoming the crystal lattice energy of the salt compared to polar aprotic solvents.
-
Ethers (e.g., THF, 1,4-Dioxane): These solvents have moderate polarity and may exhibit some limited solvating power, leading to slight or low solubility.
-
-
Negligible Expected Solubility:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): A significant mismatch in polarity between the ionic salt and these nonpolar solvents will likely result in very poor solubility.
-
Due to the lack of specific data, experimental verification is essential.
Quantitative Solubility Data
As of the date of this publication, no empirical quantitative solubility data for this compound has been found in peer-reviewed journals or chemical databases. Researchers are encouraged to use the protocols outlined in Section 4 to determine these values. The following table is provided as a template for recording experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Acetonitrile | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., N,N-Dimethylformamide | 25 | ||
| e.g., Methanol | 25 | ||
| e.g., Tetrahydrofuran | 25 | ||
| e.g., Toluene | 25 |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following protocols for thermodynamic and kinetic solubility are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[3] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25°C) using an orbital shaker or rotator. The equilibration period should be sufficient to ensure equilibrium is reached, typically 24 to 48 hours.[4][5] Preliminary experiments can be conducted to confirm that the concentration in solution does not change between 24 and 48 hours.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully collect a sample of the supernatant. To ensure the supernatant is free of any solid particles, it should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze the filtered supernatant samples and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility measures the concentration at which a compound precipitates out of a solution under non-equilibrium conditions. It is often used in early drug discovery for rapid screening.[6] The method typically involves adding a concentrated stock solution of the compound (usually in DMSO) to the solvent of interest.[7]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Test Solvent: In a new 96-well plate, add a fixed volume of the desired organic solvent to each well. Then, transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the corresponding wells of the solvent-containing plate.
-
Incubation and Detection:
-
Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).[6]
-
Determine the presence of precipitate in each well. This can be done visually or instrumentally using nephelometry (which measures turbidity) or by UV-Vis spectroscopy after filtering the solutions through a solubility filter plate.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.
References
The Advent of Aryltrifluoroborates: A Technical Guide to Their Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and the first practical synthesis of aryltrifluoroborate salts, compounds that have become indispensable reagents in modern organic chemistry, particularly in the realm of cross-coupling reactions. We delve into the historical context, provide detailed experimental protocols for their initial preparation, and present key quantitative data to offer a comprehensive resource for researchers in the field.
A Historical Perspective: From Obscurity to Ubiquity
The journey of aryltrifluoroborate salts from laboratory curiosities to essential synthetic building blocks is a testament to the continuous evolution of chemical synthesis. While the first organotrifluoroborate salt, a trifluoromethyl derivative, was prepared in the 1960s, these compounds remained largely unexplored for several decades due to the lack of a general and convenient synthetic methodology.[1]
The landscape dramatically changed in 1995 with the groundbreaking work of Vedejs and his collaborators.[2][3] They developed a highly efficient and straightforward method for the synthesis of potassium aryltrifluoroborates from readily available arylboronic acids and potassium hydrogen difluoride (KHF₂).[2][3] This discovery was a watershed moment, as it made these air- and moisture-stable salts easily accessible, paving the way for their widespread adoption in organic synthesis. Prior to this, the synthesis of related compounds often involved harsh or less functional group tolerant reagents.[4][5]
The stability of organotrifluoroborates is a key advantage over their boronic acid precursors, allowing for easier handling, purification, and storage without decomposition.[4][5] This inherent stability, coupled with their versatile reactivity in cross-coupling reactions, has cemented their importance in academic and industrial research, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[6][7]
The First General Synthesis: The Vedejs Protocol
The method reported by Vedejs and coworkers in 1995 remains a cornerstone for the synthesis of potassium aryltrifluoroborates. The reaction proceeds by treating an arylboronic acid with an excess of potassium hydrogen difluoride in a mixture of methanol and water at room temperature.[1][2][4]
General Reaction Scheme
The overall transformation can be represented as follows:
ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + KF + 2 H₂O
This reaction is typically high-yielding and tolerates a wide range of functional groups on the aromatic ring.
Detailed Experimental Protocol
The following is a representative experimental procedure based on the seminal work of Vedejs.
Materials:
-
Arylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Hexanes
Procedure:
-
To a solution of the arylboronic acid in methanol, add an aqueous solution of potassium hydrogen difluoride (typically 3-4 equivalents).
-
Stir the resulting mixture at room temperature for approximately 15-30 minutes.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous slurry is then typically cooled and the solid product is collected by filtration.
-
The crude potassium aryltrifluoroborate salt can be purified by recrystallization, often from a mixture of acetone and hexanes or acetonitrile.[4]
This straightforward procedure allows for the multigram synthesis of these valuable reagents.
One-Pot Synthesis from Arenes: A Modern Advancement
Building upon the foundational work, a significant advancement in the synthesis of aryltrifluoroborates was the development of one-pot procedures starting from arenes. Work by Hartwig and others demonstrated that arenes could be converted to arylboronic esters via iridium-catalyzed C-H borylation, which could then be directly converted to the corresponding potassium aryltrifluoroborate salt by treatment with KHF₂ without isolation of the intermediate ester.[4][5][8][9][10]
Logical Workflow for One-Pot Synthesis
Caption: One-pot synthesis of aryltrifluoroborates from arenes.
Quantitative Data: A Summary of Early Findings
The initial report by Vedejs and subsequent studies provided valuable quantitative data on the synthesis of various potassium aryltrifluoroborate salts. The following table summarizes the yields for a selection of substrates, showcasing the broad applicability of the method.
| Aryl Group (Ar) | Starting Material | Yield (%) | Reference |
| Phenyl | Phenylboronic acid | 82 | [1] |
| 4-Fluorophenyl | 4-Fluorophenylboronic acid | 94 | [1] |
| 4-Chlorophenyl | 4-Chlorophenylboronic acid | 68 | [1] |
| 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenylboronic acid | 53 | [1] |
| 3,5-Bis(trifluoromethyl)phenyl | 3,5-Bis(trifluoromethyl)phenylboronic acid | 76 | [1] |
| 2-Naphthyl | 2-Naphthylboronic acid | 48 | [1] |
Signaling Pathway of Utility: The Role in Suzuki-Miyaura Cross-Coupling
Aryltrifluoroborate salts are most renowned for their application as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. They serve as stable precursors to the active boronic acid species under the reaction conditions.
Caption: Role of aryltrifluoroborates in the Suzuki-Miyaura coupling.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 9. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium 2-Bromophenyltrifluoroborate with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of potassium organotrifluoroborates as coupling partners offers significant advantages, including enhanced stability to air and moisture, which simplifies handling and storage compared to boronic acids. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of potassium 2-bromophenyltrifluoroborate with a variety of aryl chlorides. This specific transformation is of high value in medicinal chemistry and materials science for the synthesis of sterically hindered 2,2'-disubstituted biphenyl scaffolds, which are prevalent in many biologically active molecules and advanced materials.
The protocols outlined below utilize a highly effective catalyst system composed of palladium(II) acetate (Pd(OAc)₂) and a sterically demanding biarylphosphine ligand, RuPhos. This system has demonstrated broad applicability for the coupling of various aryl chlorides, including those that are electron-rich, electron-poor, and sterically hindered.
Data Presentation
The following table summarizes the reaction yields for the Suzuki-Miyaura coupling of this compound with a range of substituted aryl chlorides. The data highlights the versatility of the recommended protocol across various electronic and steric environments of the coupling partner.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 2-Bromo-4'-methoxy-1,1'-biphenyl | 85 |
| 2 | 4-Chlorotoluene | 2-Bromo-4'-methyl-1,1'-biphenyl | 88 |
| 3 | Chlorobenzene | 2-Bromo-1,1'-biphenyl | 82 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | 91 |
| 5 | 4-Chlorobenzonitrile | 4'-(2-Bromophenyl)benzonitrile | 93 |
| 6 | Methyl 4-chlorobenzoate | Methyl 4'-(2-bromophenyl)benzoate | 90 |
| 7 | 1-Chloro-2-methylbenzene | 2-Bromo-2'-methyl-1,1'-biphenyl | 78 |
| 8 | 1-Chloro-2,6-dimethylbenzene | 2-Bromo-2',6'-dimethyl-1,1'-biphenyl | 75 |
| 9 | 2-Chloropyridine | 2-(2-Bromophenyl)pyridine | 80 |
| 10 | 3-Chloropyridine | 3-(2-Bromophenyl)pyridine | 84 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
This compound
-
Aryl chloride of interest
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Experimental Procedure
-
Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl chloride (1.0 equiv), palladium(II) acetate (2 mol%), and RuPhos (4 mol%).
-
Addition of Base and Solvents: Add potassium carbonate (3.0 equiv) to the vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene and deionized water in a 10:1 ratio to achieve a final concentration of 0.25 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80 °C and stir vigorously for 24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol, from reaction setup to product purification.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Potassium 2-Bromophenyltrifluoroborate with Heteroaryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The use of potassium organotrifluoroborates as coupling partners offers significant advantages over other organoboron reagents, such as boronic acids.[1][2] Potassium trifluoroborate salts are typically crystalline, air- and moisture-stable solids, which facilitates their handling and storage.[3] This inherent stability also prevents the formation of dimeric and trimeric boroxines, which can complicate stoichiometry and reaction kinetics.
The cross-coupling of potassium 2-bromophenyltrifluoroborate with a variety of heteroaryl bromides is a powerful transformation for the synthesis of complex biaryl and heterobiaryl structures. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The ability to introduce a functionalized phenyl group, such as the 2-bromophenyl moiety, provides a valuable handle for subsequent chemical modifications, allowing for the rapid generation of diverse molecular libraries crucial for drug discovery and development.
This methodology is characterized by its mild reaction conditions and broad substrate scope. A range of palladium catalysts and ligands can be employed to effectively couple this compound with electron-rich, electron-poor, and sterically hindered heteroaryl bromides. The reaction generally proceeds in good to excellent yields, demonstrating its robustness and reliability for the synthesis of target molecules.
Data Presentation: Representative Yields
The following table summarizes representative yields for the palladium-catalyzed Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates with a selection of heteroaryl bromides under optimized conditions. While specific data for this compound is limited, the presented data with analogous substrates provides a strong indication of the expected efficiency of the reaction.
| Entry | Potassium Aryltrifluoroborate | Heteroaryl Bromide | Catalyst (mol%) / Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Potassium phenyltrifluoroborate | 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 18 | 95 |
| 2 | Potassium 4-methoxyphenyltrifluoroborate | 2-Bromothiophene | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 12 | 92 |
| 3 | Potassium 4-chlorophenyltrifluoroborate | 5-Bromoindole (N-Boc) | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ | t-BuOH/H₂O | 24 | 88 |
| 4 | Potassium 2-methylphenyltrifluoroborate | 2-Bromofuran | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 16 | 85 |
| 5 | Potassium 3-pyridyltrifluoroborate | 4-Bromotoluene | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ | Ethanol | 6 | 91 |
| 6 | Potassium 2-thienyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 12 | 94 |
| 7 | Potassium phenyltrifluoroborate | 2-Bromoquinoline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 24 | 89 |
| 8 | Potassium 4-formylphenyltrifluoroborate | 3-Bromopyridine | PdCl₂(dppf) (3) | K₂CO₃ | DMF/H₂O | 10 | 78 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Cross-Coupling of this compound with Heteroaryl Bromides
This protocol is a representative procedure synthesized from established methods for Suzuki-Miyaura couplings of potassium organotrifluoroborates.[4] Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl bromide (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand (4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous Toluene and Water (degassed, typically in a 4:1 to 10:1 ratio)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the heteroaryl bromide (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).
-
Solvent Addition: Degassed toluene and water are added via syringe. The typical solvent ratio is 4:1 to 10:1 toluene to water.
-
Reaction: The reaction mixture is stirred vigorously and heated to 80-110 °C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling using Potassium 2-Bromophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing potassium 2-bromophenyltrifluoroborate as a key reagent. Potassium organotrifluoroborates are valued for their stability to air and moisture, making them convenient and reliable coupling partners in organic synthesis.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. Potassium aryltrifluoroborates have emerged as advantageous alternatives to boronic acids due to their enhanced stability and ease of handling. This note focuses on the reaction conditions for coupling this compound with various aryl and heteroaryl halides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organic group from the trifluoroborate salt to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. A base is required to facilitate the transmetalation step.
Summary of Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of catalyst, ligand, base, and solvent. Below is a summary of commonly employed conditions for the coupling of potassium aryltrifluoroborates with aryl halides, which serve as a strong starting point for optimization.
| Parameter | Common Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-5 mol %. |
| Ligand | PPh₃, dppf, RuPhos, SPhos, XPhos | Often used with Pd(OAc)₂ or other palladium precursors. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Typically 2-3 equivalents are used. |
| Solvent System | Methanol, THF/H₂O, Toluene/H₂O, i-PrOH/H₂O | Biphasic solvent systems are common. |
| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the coupling partners. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Yields | Moderate to Excellent | Highly substrate-dependent. |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates. These should be adapted and optimized for the specific substrates being used with this compound.
Protocol 1: Ligand-Assisted Coupling in Aqueous Media
This protocol is adapted from established procedures for the coupling of potassium aryltrifluoroborates with aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd(OAc)₂ (2 mol %)
-
Triphenylphosphine (PPh₃) (4 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, and cesium carbonate.
-
Add the palladium catalyst and ligand to the vessel.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligandless Coupling in Methanol
For certain substrates, a ligandless palladium-catalyzed Suzuki coupling can be highly effective.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(OAc)₂ (2 mol %)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound, the aryl bromide, and potassium carbonate.
-
Add palladium(II) acetate.
-
Add methanol to the flask.
-
Heat the mixture to reflux (approximately 65 °C).
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography.
Visualizations
General Suzuki Coupling Workflow
Caption: A generalized workflow for a Suzuki cross-coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Ligand Selection in Efficient Suzuki Coupling of Aryltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the rational selection of ligands to achieve efficient Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates. The choice of ligand is critical for stabilizing the palladium catalyst, promoting key steps in the catalytic cycle, and achieving high yields, particularly with challenging substrates.
Introduction to Ligand Selection
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] Potassium aryltrifluoroborates are advantageous coupling partners due to their stability, ease of handling, and functional group tolerance.[3][4][5] The efficiency and scope of this reaction are heavily dependent on the choice of ligand coordinated to the palladium catalyst. Ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Key considerations for ligand selection include:
-
Electron-donating properties: Electron-rich ligands generally accelerate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[8][9]
-
Steric bulk: Bulky ligands promote the formation of monoligated palladium(0) species, which are often the most active catalysts.[7][9] They also facilitate reductive elimination.
-
Substrate scope: The nature of both the aryltrifluoroborate and the coupling partner (e.g., sterically hindered, electron-rich, or electron-poor) will dictate the optimal ligand choice.
-
Reaction medium: For reactions in aqueous or mixed aqueous-organic solvents, water-soluble ligands are required.[10][11][12]
Ligand Classes for Suzuki Coupling of Aryltrifluoroborates
Several classes of ligands have proven effective in the Suzuki coupling of aryltrifluoroborates. The selection often depends on the specific substrates and desired reaction conditions.
Biaryl Phosphine Ligands (Buchwald-Type Ligands)
Dialkylbiaryl phosphines are a class of bulky and electron-rich ligands that have demonstrated broad applicability and high catalytic activity in Suzuki-Miyaura couplings.[7] They are particularly effective for challenging substrates, including sterically hindered and electron-rich aryl chlorides.[7]
Table 1: Performance of Selected Buchwald Ligands in the Suzuki Coupling of Aryl Chlorides with Potassium Aryltrifluoroborates. [13]
| Ligand | Aryl Chloride | Aryltrifluoroborate | Yield (%) |
| SPhos | 4-Chlorotoluene | Potassium phenyltrifluoroborate | 98 |
| SPhos | 2-Chlorotoluene | Potassium phenyltrifluoroborate | 95 |
| SPhos | 4-Chloroanisole | Potassium phenyltrifluoroborate | 97 |
| RuPhos | 4-Chlorotoluene | Potassium 4-methoxyphenyltrifluoroborate | 96 |
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[1][14][15] They are strong σ-donors and often form highly stable palladium complexes, leading to robust catalysts with high turnover numbers.[1]
Table 2: Suzuki Coupling of Aryl Chlorides with Arylboronic Acids using an NHC-Palladium Complex. [16] (Note: While this data is for arylboronic acids, the principles are transferable to aryltrifluoroborates).
| Aryl Chloride | Arylboronic Acid | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 95 |
| 4-Chloroanisole | Phenylboronic acid | 98 |
| 2-Chloropyridine | Phenylboronic acid | 92 |
Water-Soluble Ligands
For reactions in aqueous media, which offer environmental and practical advantages, specialized water-soluble ligands are necessary.[10][11][12] These ligands typically incorporate polar functional groups such as sulfonates or ammonium salts.
Table 3: Suzuki Coupling in Aqueous Media using Water-Soluble Ligands. [10]
| Ligand | Aryl Bromide | Arylboronic Acid | Solvent | Yield (%) |
| RO-PTA | Bromobenzene | Phenylboronic acid | H₂O:CH₃CN (1:1) | 91 |
| TPPMS | Bromobenzene | Phenylboronic acid | H₂O | 85 |
| TPPTS | Bromobenzene | Phenylboronic acid | H₂O | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, RuPhos, NHC precursor)
-
Potassium aryltrifluoroborate
-
Aryl halide (or triflate, mesylate)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol % Pd(OAc)₂) and the ligand (e.g., 4 mol % SPhos).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the potassium aryltrifluoroborate (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., 3.0 equivalents of K₂CO₃).
-
Add the anhydrous solvent (e.g., 10:1 Toluene/H₂O, 0.25 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow for Ligand Screening
Caption: A typical workflow for screening different ligands.
Ligand Selection Decision Tree
Caption: A decision tree to guide ligand selection.
Conclusion
The selection of an appropriate ligand is paramount for the success of Suzuki-Miyaura coupling reactions involving aryltrifluoroborates. By considering the electronic and steric properties of the substrates and the desired reaction conditions, researchers can choose from a variety of highly effective phosphine, NHC, and water-soluble ligands to achieve high yields and broaden the scope of this powerful transformation. The protocols and decision-making tools provided herein serve as a valuable resource for optimizing these reactions in academic and industrial settings.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 5. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2015102020A4 - Novel n-heterocyclic carbene compounds, their preparation and use - Google Patents [patents.google.com]
- 15. datapdf.com [datapdf.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Effect of Bases on the Reactivity of Potassium 2-Bromophenyltrifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview of the influence of different bases on the reactivity of potassium 2-bromophenyltrifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, including comparative data and experimental protocols.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Potassium organotrifluoroborates have emerged as valuable coupling partners due to their stability, ease of handling, and reactivity. The choice of base is a critical parameter in the Suzuki-Miyaura reaction, profoundly influencing reaction rates, yields, and the suppression of side reactions. This document outlines the effects of various bases on the reactivity of this compound, a versatile building block in the synthesis of biaryl compounds.
The primary role of the base in the catalytic cycle is to activate the organotrifluoroborate for transmetalation to the palladium center. This is generally believed to occur through the formation of a more nucleophilic boronate species or via interaction with the palladium complex itself. The selection of an appropriate base is therefore crucial for optimizing the reaction outcome.
Comparative Performance of Bases
The following table summarizes the performance of different bases in the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid partner. The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual yields may vary depending on the specific coupling partner, catalyst system, solvent, and temperature.
| Base | Base Type | pKa (Conjugate Acid) | Typical Reaction Yield (%) | Notes |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 10.3 | 85 - 98 | Often provides excellent yields, particularly with sterically hindered substrates. Its high solubility in organic solvents can be advantageous. |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | 75 - 90 | A widely used and cost-effective base. Generally provides good to high yields. |
| Sodium Carbonate (Na₂CO₃) | Inorganic | 10.3 | 70 - 85 | Another common and economical choice, though sometimes less effective than K₂CO₃ or Cs₂CO₃. |
| Potassium Phosphate (K₃PO₄) | Inorganic | 12.3 | 80 - 95 | A stronger base that can be particularly effective for challenging couplings, including those with aryl chlorides. |
| Triethylamine (NEt₃) | Organic | 10.7 | 40 - 60 | A weaker organic base that is sometimes employed, but often results in lower yields compared to inorganic bases. |
| t-Butylamine (t-BuNH₂) | Organic | 10.7 | 50 - 70 | An organic amine base that has shown utility in specific applications with potassium organotrifluoroborates. |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling of this compound using different bases.
Protocol 1: General Procedure using Cesium Carbonate (Cs₂CO₃)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and cesium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Potassium Carbonate (K₂CO₃)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile/Water (3:1 v/v)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed acetonitrile/water solvent mixture.
-
Heat the mixture to reflux (approximately 82 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography.
Visualizations
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Potassium 2-Bromophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the formation of carbon-carbon bonds, enabling the construction of these important structural motifs. Potassium organotrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their enhanced stability, ease of handling, and high reactivity compared to other organoboron reagents.[1][2]
This document provides detailed application notes and protocols for the use of potassium 2-bromophenyltrifluoroborate as a versatile building block in the synthesis of complex biaryl and triaryl compounds through sequential Suzuki-Miyaura cross-coupling reactions. The presence of two distinct reactive sites—the trifluoroborate group and the bromo group—allows for a stepwise and controlled functionalization, offering a powerful strategy for the synthesis of unsymmetrical polyaryl systems. The differential reactivity of these groups can be exploited through careful selection of reaction conditions to achieve chemoselective coupling.
Principle and Advantages
This compound is a bifunctional reagent that can participate in two sequential palladium-catalyzed cross-coupling reactions. The general strategy involves a first Suzuki-Miyaura coupling at the more reactive trifluoroborate position, followed by a second coupling at the less reactive bromo position. This chemoselectivity allows for the controlled and stepwise introduction of different aryl or heteroaryl groups, leading to the synthesis of complex, unsymmetrical biaryl and triaryl architectures.
Key Advantages of Using this compound:
-
Stability: Potassium trifluoroborate salts are generally stable, crystalline solids that are easy to handle and store compared to their corresponding boronic acids.[1]
-
Sequential Reactivity: The presence of two different reactive handles enables the synthesis of complex molecules that would be challenging to access through other methods.
-
Versatility: A wide range of aryl, heteroaryl, and alkenyl groups can be introduced in a stepwise manner, providing access to a diverse library of compounds.
-
Atom Economy: The Suzuki-Miyaura reaction is known for its high efficiency and atom economy, generating minimal waste.
Reaction Scheme and Workflow
The overall synthetic strategy involves a two-step, one-pot or two-pot sequential Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the sequential synthesis of triaryl compounds.
Experimental Protocols
The following protocols are generalized procedures for the sequential Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl/Heteroaryl Bromide (for the first coupling)
-
Aryl/Heteroaryl Boronic Acid or Ester (for the second coupling)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Phosphine Ligand (if required, e.g., PPh₃, RuPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Water (for aqueous solvent mixtures)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Protocol 1: Stepwise Synthesis of an Unsymmetrical Triaryl Compound
This protocol describes a two-step process where the intermediate biaryl compound is isolated before proceeding to the second coupling reaction.
Step 1: Synthesis of the 2-Bromo-biaryl Intermediate
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the first aryl/heteroaryl bromide (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-biaryl intermediate.
Step 2: Synthesis of the Final Triaryl Product
-
To a flame-dried Schlenk flask, add the purified 2-bromo-biaryl intermediate (1.0 equiv), the second aryl/heteroaryl boronic acid or ester (1.2 equiv), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, 1-3 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final triaryl product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and yields for the sequential Suzuki-Miyaura coupling reactions. Please note that these are representative examples, and optimal conditions may vary depending on the specific substrates used.
Table 1: Representative Conditions for the First Suzuki-Miyaura Coupling
| Entry | Aryl Bromide (R¹-Br) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 16 | 78 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 72 |
Table 2: Representative Conditions for the Second Suzuki-Miyaura Coupling
| Entry | 2-Bromo-biaryl | Boronic Acid (R²-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4'-methoxybiphenyl | Phenylboronic acid | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ (3.0) | Dioxane | 110 | 18 | 91 |
| 2 | 2-Bromo-4'-nitrobiphenyl | 4-Methylphenylboronic acid | Pd₂(dba)₃/t-Bu₃P (1/3) | K₂CO₃ (2.5) | Toluene | 100 | 20 | 82 |
| 3 | 2-(2-Pyridyl)-bromobenzene | Naphthalene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | DMF | 120 | 24 | 75 |
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex biaryl and triaryl compounds. The ability to perform sequential Suzuki-Miyaura cross-coupling reactions with chemoselectivity provides a powerful tool for medicinal chemists and materials scientists. The protocols and data presented herein serve as a guide for the application of this reagent in the development of novel molecular architectures. Careful optimization of reaction conditions is key to achieving high yields and purity in these multi-step synthetic sequences.
References
Application of Potassium 2-Bromophenyltrifluoroborate in Pharmaceutical Synthesis: A Detailed Overview and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2-bromophenyltrifluoroborate has emerged as a versatile and highly valuable reagent in modern pharmaceutical synthesis. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an attractive alternative to traditional boronic acids. This organotrifluoroborate salt is particularly instrumental in the construction of biaryl and heteroaryl structures, which are common motifs in a wide array of blockbuster drugs. This document provides a detailed application note on the use of this compound in pharmaceutical synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction, and includes a representative experimental protocol for the synthesis of a key pharmaceutical intermediate.
Key Advantages in Pharmaceutical Synthesis
Potassium organotrifluoroborates, including the 2-bromo derivative, offer several advantages over their boronic acid counterparts, making them particularly suitable for the demanding environment of pharmaceutical process development:
-
Enhanced Stability: They are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[1] This contrasts with many boronic acids which can be prone to dehydration to form cyclic boroxines or protodeboronation.
-
Ease of Handling and Purification: Their solid nature and stability simplify weighing and handling. Purification of the resulting coupled products is often more straightforward as the inorganic byproducts are readily removed.
-
Improved Reactivity and Yields: In many cases, potassium organotrifluoroborates provide higher yields and cleaner reactions compared to boronic acids, especially with challenging substrates.
-
Safety Profile: The boron byproducts from Suzuki-Miyaura reactions are generally considered to have low toxicity, which is a significant advantage in pharmaceutical manufacturing.[1]
Application in the Synthesis of Angiotensin II Receptor Antagonists
A prominent application of this compound lies in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension and heart failure.[2][3][4][5][6] The core structure of many of these "sartan" drugs, such as Valsartan and Losartan, features a biphenyl scaffold. The Suzuki-Miyaura coupling is a key transformation for creating this essential carbon-carbon bond. This compound can serve as a crucial building block in the convergent synthesis of these important therapeutic agents.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following sections provide a general protocol and a specific example of a Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a pharmaceutical intermediate.
General Reaction Conditions
The Suzuki-Miyaura coupling of this compound typically involves a palladium catalyst, a base, and a suitable solvent system. The reaction conditions can be optimized based on the specific substrates being coupled.
| Parameter | Typical Reagents/Conditions | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, RuPhos, XPhos, SPhos | Often used with palladium precursors like Pd(OAc)₂ to form the active catalyst in situ. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | An inorganic base is required for the transmetalation step. Cesium carbonate is often found to be highly effective.[7][8] |
| Solvent | Toluene/H₂O, THF/H₂O, Dioxane/H₂O, Ethanol | A mixture of an organic solvent and water is commonly used.[7][9] |
| Temperature | 60-100 °C | The reaction temperature is dependent on the reactivity of the coupling partners. |
| Reaction Time | 2-24 hours | Reaction progress is typically monitored by TLC or LC-MS. |
Representative Protocol: Synthesis of a Biaryl Intermediate for Angiotensin II Receptor Antagonists
This protocol describes the synthesis of methyl 2'-bromo-4-(bromomethyl)biphenyl-2-carboxylate, a key intermediate that can be further elaborated to synthesize various angiotensin II receptor antagonists.
Reaction Scheme:
A schematic of the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 262.91 | 263 mg | 1.0 |
| Methyl 2-bromo-5-(bromomethyl)benzoate | 308.02 | 340 mg | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 |
| RuPhos | 468.61 | 18.7 mg | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 977 mg | 3.0 |
| Toluene | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a clean, dry Schlenk tube equipped with a magnetic stir bar, add this compound (263 mg, 1.0 mmol), methyl 2-bromo-5-(bromomethyl)benzoate (340 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and cesium carbonate (977 mg, 3.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene (8 mL) and water (2 mL) to the Schlenk tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 2'-bromo-4-(bromomethyl)biphenyl-2-carboxylate.
Expected Yield and Characterization:
Based on similar reactions reported in the literature, the expected yield for this coupling reaction would be in the range of 75-90%. The final product should be characterized by standard analytical techniques:
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the aromatic protons of both phenyl rings and the benzylic and methyl ester protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the quaternary carbons of the biphenyl linkage and the carbonyl carbon of the ester. |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of the product. |
| Purity (HPLC) | >95% |
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the application of this compound in a pharmaceutical synthesis campaign.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new fluorine substituted derivatives as angiotensin II receptor antagonists with anti-hypertension and anti-tumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel angiotensin II receptor 1 antagonists as anti-hypertension drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel potent angiotensin II receptor antagonists with anti-hypertension effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Application of Potassium 2-Bromophenyltrifluoroborate in Agrochemical Development
For Research Use Only
Introduction
Potassium 2-bromophenyltrifluoroborate is a versatile and highly stable organoboron reagent that serves as a key building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of agrochemical development, where it is instrumental in constructing the core scaffolds of various fungicides, herbicides, and insecticides. The stability of potassium organotrifluoroborates, in contrast to their boronic acid counterparts, makes them exceptionally amenable to a wide range of reaction conditions, particularly the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.
This application note details the use of this compound in the synthesis of biphenyl-based agrochemicals, with a focus on the widely used succinate dehydrogenase inhibitor (SDHI) fungicides, such as Boscalid and Fluxapyroxad. We provide representative experimental protocols, quantitative biological activity data, and visual diagrams of the synthetic workflow and biological mode of action.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical development is as a precursor for the synthesis of biphenyl moieties through the Suzuki-Miyaura cross-coupling reaction. Biphenyl derivatives are a critical structural motif in a multitude of commercial agrochemicals due to their fungicidal, herbicidal, and insecticidal properties.[2][3][4]
The synthesis of SDHI fungicides like Boscalid and Fluxapyroxad serves as a prime example. The core of these molecules is a biphenyl structure, which is efficiently assembled via a Suzuki-Miyaura coupling. In a representative synthesis, an aryl halide (such as a substituted 2-chloroaniline or 2-chloronitrobenzene) is coupled with a phenylboronic acid derivative.[2][5] this compound can be readily employed as a stable and efficient coupling partner in such reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the synthesis of a biphenyl intermediate, a key step in the production of fungicides like Boscalid.
Materials:
-
This compound (or a similar aryltrifluoroborate/boronic acid)
-
Aryl halide (e.g., 2-chloro-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Cesium Carbonate [Cs₂CO₃])
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Add the palladium catalyst (0.01-0.05 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl intermediate.
Quantitative Data
The biphenyl fungicides synthesized using methodologies involving Suzuki-Miyaura coupling exhibit potent activity against a range of fungal pathogens. The efficacy is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth.
Table 1: Fungicidal Activity of Boscalid
| Fungal Pathogen | Crop | EC₅₀ (µg/mL) | Reference |
| Alternaria alternata | Blueberry | 0.265 to >100 | [6] |
| Botrytis cinerea | Various | Not specified | [7] |
| Sclerotinia sclerotiorum | Various | 0.51 | [8] |
| Rhizoctonia cerealis | Cereals | Not specified | [8] |
| Puccinia sorghi | Corn | Not specified | [8] |
Table 2: Fungicidal Activity of Fluxapyroxad
| Fungal Pathogen | Crop | EC₅₀ (µg/mL) | Reference |
| Zymoseptoria tritici | Wheat | Varies by year and location | [9][10] |
| Diplocarpon coronariae | Apple | ~0.01-0.1 | [11] |
| Sclerotinia sclerotiorum | Various | 0.19 | [8] |
| Rhizoctonia cerealis | Cereals | 16.99 | [8] |
Visualizations
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: A generalized workflow for the synthesis of biphenyl intermediates via Suzuki-Miyaura cross-coupling.
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mode of Action: Inhibition of Succinate Dehydrogenase
Caption: Mechanism of action of SDHI fungicides, which block the fungal respiratory chain.
Conclusion
This compound is a valuable and stable reagent for the construction of biphenyl structures that are central to the activity of many modern agrochemicals. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of these compounds. The resulting biphenyl-based fungicides, such as Boscalid and Fluxapyroxad, are potent inhibitors of fungal respiration, offering broad-spectrum disease control in a variety of crops. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis and application of novel agrochemicals derived from this compound and related organoboron compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boscalid - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereospecific Cross-Coupling with Potassium Alkenyltrifluoroborates
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Among the various organoboron reagents utilized, potassium alkenyltrifluoroborates have emerged as exceptionally valuable coupling partners. These reagents are air- and moisture-stable crystalline solids that can be stored indefinitely, offering significant advantages in handling and application, particularly in combinatorial and medicinal chemistry.[2][3] Their low toxicity and the formation of innocuous inorganic byproducts make them an environmentally benign choice compared to alternatives like organostannanes used in Stille coupling.[4][5]
This document provides detailed application notes and experimental protocols for the stereospecific cross-coupling of potassium alkenyltrifluoroborates with various electrophiles, including aryl halides, alkenyl bromides, and alkyl halides. The reactions are characterized by their high stereospecificity, broad functional group tolerance, and generally high yields.[2][6][7]
Application Note 1: Palladium-Catalyzed Stereospecific Cross-Coupling with Aryl and Heteroaryl Halides
The palladium-catalyzed cross-coupling of potassium alkenyltrifluoroborates with aryl and heteroaryl halides or triflates is a robust method for synthesizing substituted styrenes and related structures. The reaction proceeds with complete retention of the alkene geometry, making it a powerful tool for stereocontrolled synthesis.[2][4] A variety of functional groups are tolerated on both coupling partners.
General Reaction Scheme:
-
Nucleophile: Potassium (E)- or (Z)-Alkenyltrifluoroborate
-
Electrophile: Aryl/Heteroaryl-X (X = Br, I, OTf)
-
Catalyst: Palladium complex, typically PdCl₂(dppf)
-
Base: Amine or carbonate base
-
Solvent: Alcohol/water mixtures
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the Pd-catalyzed coupling of various potassium alkenyltrifluoroborates with different aryl halides.
| Entry | Alkenyltrifluoroborate | Aryl Halide | Product | Yield (%) |
| 1 | Potassium (E)-styryltrifluoroborate | 1-Bromonaphthalene | (E)-1-(2-phenylethenyl)naphthalene | 95 |
| 2 | Potassium (E)-styryltrifluoroborate | 4-Bromoacetophenone | (E)-1-(4-(2-phenylethenyl)phenyl)ethan-1-one | 99 |
| 3 | Potassium (E)-styryltrifluoroborate | 4-Iodonitrobenzene | (E)-1-nitro-4-(2-phenylethenyl)benzene | 96 |
| 4 | Potassium (Z)-styryltrifluoroborate | 1-Bromonaphthalene | (Z)-1-(2-phenylethenyl)naphthalene | 85 |
| 5 | Potassium (E)-hex-1-en-1-yltrifluoroborate | 4-Bromoanisole | (E)-1-methoxy-4-(hex-1-en-1-yl)benzene | 88 |
| 6 | Potassium vinyltrifluoroborate | 4-Bromoacetophenone | 4-Acetylstyrene | 91 |
| 7 | Potassium (E)-styryltrifluoroborate | 2-Bromopyridine | (E)-2-(2-phenylethenyl)pyridine | 81 |
Data compiled from studies by Molander et al.[4][8]
Detailed Experimental Protocol
Materials:
-
Potassium alkenyltrifluoroborate (1.2 equiv, 0.448 mmol)
-
Aryl halide (1.0 equiv, 0.373 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol %, 0.0075 mmol)
-
tert-Butylamine (t-BuNH₂) (3.0 equiv, 1.12 mmol)
-
Isopropanol (i-PrOH) (3 mL)
-
Deionized water (1.5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the reaction vessel, add the potassium alkenyltrifluoroborate, aryl halide, and PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Cap the vessel with a rubber septum and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Using syringes, add the isopropanol, deionized water, and tert-butylamine.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure cross-coupled product.
Application Note 2: Stereospecific Synthesis of Conjugated Dienes via Pd-Catalyzed Cross-Coupling
A highly stereoselective method for synthesizing conjugated dienes involves the coupling of potassium alkenyltrifluoroborates with alkenyl bromides.[7] This reaction allows for the precise construction of all four geometric isomers of a conjugated diene ((E,E), (E,Z), (Z,E), and (Z,Z)) by selecting the appropriate stereoisomers of the starting materials.[9]
General Reaction Scheme:
-
Nucleophile: Potassium (E)- or (Z)-Alkenyltrifluoroborate
-
Electrophile: (E)- or (Z)-Alkenyl Bromide
-
Catalyst: Pd(OAc)₂ with PPh₃
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: THF/water mixture
Data Presentation: Stereospecific Diene Synthesis
| Entry | Alkenyltrifluoroborate | Alkenyl Bromide | Diene Product | Yield (%) | Stereochemical Purity |
| 1 | Potassium (E)-styryltrifluoroborate | (E)-β-Bromostyrene | (1E,3E)-1,4-Diphenylbuta-1,3-diene | 95 | >98% E,E |
| 2 | Potassium (E)-styryltrifluoroborate | (Z)-β-Bromostyrene | (1E,3Z)-1,4-Diphenylbuta-1,3-diene | 81 | >98% E,Z |
| 3 | Potassium (Z)-styryltrifluoroborate | (E)-β-Bromostyrene | (1Z,3E)-1,4-Diphenylbuta-1,3-diene | 84 | >98% Z,E |
| 4 | Potassium (Z)-styryltrifluoroborate | (Z)-β-Bromostyrene | (1Z,3Z)-1,4-Diphenylbuta-1,3-diene | 75 | >98% Z,Z |
Data sourced from Molander and Felix.[7][9]
Detailed Experimental Protocol
Materials:
-
Potassium alkenyltrifluoroborate (1.5 equiv, 0.75 mmol)
-
Alkenyl bromide (1.0 equiv, 0.50 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %, 0.025 mmol)
-
Triphenylphosphine (PPh₃) (10 mol %, 0.050 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv, 1.50 mmol)
-
Tetrahydrofuran (THF) (4.5 mL)
-
Deionized water (0.5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In the reaction vial, combine Pd(OAc)₂ and PPh₃ in THF. Stir at room temperature for 10 minutes until the solution is homogeneous.
-
Add the potassium alkenyltrifluoroborate, alkenyl bromide, and Cs₂CO₃ to the vial.
-
Add the deionized water to the mixture.
-
Seal the vial and place it in a preheated oil bath at 60 °C. Stir vigorously for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel and wash with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the stereochemically pure diene.
Application Note 3: Nickel-Catalyzed Stereospecific Alkenylation of Alkyl Halides
For the formation of C(sp²)-C(sp³) bonds, nickel catalysis provides an effective method for the cross-coupling of potassium alkenyltrifluoroborates with unactivated primary and secondary alkyl halides.[6] This transformation is notable for its broad substrate scope and excellent functional group tolerance, proceeding with no loss of stereochemistry or regiochemistry.[10]
General Reaction Scheme:
-
Nucleophile: Potassium (E)- or (Z)-Alkenyltrifluoroborate
-
Electrophile: Alkyl-X (X = Br, I, Cl)
-
Catalyst: NiCl₂(glyme) with a ligand (e.g., bathophenanthroline)
-
Base: Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Solvent: tert-Butanol (t-BuOH)
Data Presentation: Scope of Ni-Catalyzed Alkenylation
| Entry | Alkenyltrifluoroborate (Stereochem) | Alkyl Halide | Product | Yield (%) |
| 1 | Potassium (E)-styryltrifluoroborate | 1-Bromo-3-phenylpropane | (E)-(5-Phenylpent-1-en-1-yl)benzene | 85 |
| 2 | Potassium (Z)-styryltrifluoroborate | 1-Bromo-3-phenylpropane | (Z)-(5-Phenylpent-1-en-1-yl)benzene | 78 (>98% Z) |
| 3 | Potassium (E)-(4-methoxystyryl)trifluoroborate | 1-Iodooctane | (E)-1-Methoxy-4-(dec-1-en-1-yl)benzene | 91 |
| 4 | Potassium propen-1-yltrifluoroborate (Z/E = 95/5) | 1-Bromo-3-phenylpropane | 5-Phenylpent-2-ene | 75 (Z/E = 95/5) |
| 5 | Potassium (E)-styryltrifluoroborate | 1-Bromoadamantane | (E)-1-(2-Phenylethenyl)adamantane | 65 |
| 6 | Potassium vinyltrifluoroborate | 1-Bromo-4-cyanobenzene | 4-(prop-2-en-1-yl)benzonitrile | 72 |
Data from Dreher et al.[6][10]
Detailed Experimental Protocol
Materials:
-
Potassium alkenyltrifluoroborate (1.05 equiv, 0.21 mmol)
-
Alkyl halide (1.0 equiv, 0.20 mmol)
-
NiCl₂(glyme) (10 mol %, 0.02 mmol)
-
Bathophenanthroline (10 mol %, 0.02 mmol)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 equiv, 0.30 mmol)
-
tert-Butanol (t-BuOH) (1.0 mL)
-
Anhydrous reaction vial, stir bar, and glovebox environment
Procedure:
-
Inside a glovebox: To a 4 mL vial, add NiCl₂(glyme) and bathophenanthroline.
-
Add 0.5 mL of t-BuOH and stir for 1 minute.
-
Add the potassium alkenyltrifluoroborate and the alkyl halide.
-
In a separate vial, dissolve NaHMDS in 0.5 mL of t-BuOH.
-
Add the NaHMDS solution dropwise to the reaction mixture.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a heating block set to 60 °C and stir for 12-18 hours.
-
After cooling, quench the reaction by adding 1 mL of saturated aqueous NH₄Cl.
-
Extract the mixture with methyl tert-butyl ether (MTBE) (3 x 5 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via preparative thin-layer chromatography or flash column chromatography.
Visualizations: Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 6. Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 9. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Substituted Cyclopropanes Using Cyclopropyltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane motif is a valuable structural component in medicinal chemistry, often imparting unique conformational constraints, metabolic stability, and enhanced potency to bioactive molecules.[1][2][3] Potassium cyclopropyltrifluoroborates have emerged as superior reagents for the introduction of the cyclopropyl group, offering significant advantages over their boronic acid counterparts, such as enhanced stability and ease of handling.[4][5] This document provides detailed application notes and protocols for the synthesis of substituted cyclopropanes utilizing cyclopropyltrifluoroborates, primarily through the Suzuki-Miyaura cross-coupling reaction.
Advantages of Potassium Cyclopropyltrifluoroborates
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids, which simplifies their storage and handling compared to the often-unstable corresponding boronic acids.[4][5] This stability allows for the use of stoichiometric quantities in cross-coupling reactions, making the process more atom-economical.[4] Furthermore, they are resistant to protodeboronation, a common side reaction with boronic acids that can lead to lower yields.[4]
Synthesis of Substituted Cyclopropanes via Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. The use of potassium cyclopropyltrifluoroborate as the coupling partner allows for the efficient synthesis of a wide variety of aryl and heteroaryl cyclopropanes.[4][6]
General Reaction Scheme
The general transformation involves the coupling of an aryl or heteroaryl halide (typically a chloride or bromide) with potassium cyclopropyltrifluoroborate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborate with various aryl and heteroaryl chlorides.
Table 1: Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides [4]
| Entry | Aryl Chloride | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 24 | 75 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 24 | 85 |
| 3 | 4-Chloroacetophenone | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 24 | 90 |
| 4 | Methyl 4-chlorobenzoate | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 24 | 88 |
| 5 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 24 | 92 |
| 6 | 2-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 24 | 78 |
Table 2: Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Heteroaryl Chlorides [4]
| Entry | Heteroaryl Chloride | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 48 | 65 |
| 2 | 3-Chloropyridine | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 48 | 72 |
| 3 | 2-Chloroquinoline | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 48 | 85 |
| 4 | 6-Chloropurine | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | CPME/H₂O (10:1) | 100 | 24 | 70 |
| 5 | 2-Chloroquinoxaline | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 48 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Potassium Cyclopropyltrifluoroborate[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium cyclopropyltrifluoroborate
-
Aryl chloride
-
Potassium carbonate (K₂CO₃)
-
Cyclopentyl methyl ether (CPME)
-
Degassed water
Procedure:
-
In a glovebox, charge a microwave vial with Pd(OAc)₂ (0.015 mmol, 3 mol%), XPhos (0.03 mmol, 6 mol%), potassium cyclopropyltrifluoroborate (0.505 mmol), and K₂CO₃ (1.5 mmol).
-
Seal the vial with a cap lined with a disposable Teflon septum.
-
Remove the vial from the glovebox and add the aryl chloride (0.5 mmol) followed by a 10:1 mixture of CPME and degassed water (to achieve a 0.25 M concentration of the aryl chloride).
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides with Potassium Cyclopropyltrifluoroborate[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di(1-adamantyl)-n-butylphosphine (n-BuPAd₂)
-
Potassium cyclopropyltrifluoroborate
-
Heteroaryl chloride
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Degassed water
Procedure:
-
In a glovebox, charge a microwave vial with Pd(OAc)₂ (0.01 mmol, 2 mol%), n-BuPAd₂ (0.015 mmol, 3 mol%), potassium cyclopropyltrifluoroborate (0.505 mmol), and Cs₂CO₃ (1.5 mmol).
-
Seal the vial with a cap lined with a disposable Teflon septum.
-
Remove the vial from the glovebox and add the heteroaryl chloride (0.5 mmol) followed by a 10:1 mixture of THF and degassed water (to achieve a 0.25 M concentration of the heteroaryl chloride).
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and quench with water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery
The cyclopropyl ring is a prevalent motif in many approved drugs and clinical candidates.[7][8][9] Its incorporation can lead to improved pharmacological properties such as increased potency, enhanced metabolic stability, and reduced off-target effects.[3] The methodologies described herein, utilizing stable and easy-to-handle potassium cyclopropyltrifluoroborates, provide a robust platform for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery programs.[10] This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8][11] For example, this chemistry has been applied in the synthesis of antagonists for the TRPV1 receptor.[12]
Conclusion
The use of potassium cyclopropyltrifluoroborates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions offers a reliable and efficient method for the synthesis of substituted cyclopropanes.[4][6] The operational simplicity, broad substrate scope, and functional group tolerance make this a highly attractive strategy for researchers in organic synthesis and medicinal chemistry. The detailed protocols and compiled data in these application notes serve as a practical guide for the implementation of this valuable synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclopropane synthesis [organic-chemistry.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Aminomethylation via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates
Introduction
The introduction of aminomethyl groups into aromatic and heteroaromatic systems is a crucial transformation in medicinal chemistry, as this moiety is a common feature in a vast number of biologically active compounds and pharmaceuticals.[1] Traditional methods for creating these structures include nucleophilic substitution with lachrymal benzyl halides or reductive amination of aldehydes.[2] The Suzuki-Miyaura cross-coupling reaction offers a powerful alternative, enabling the formation of carbon-carbon bonds under relatively mild conditions. The use of potassium aminomethyltrifluoroborates as the nucleophilic partner in these reactions is particularly advantageous.[3] These reagents are air- and moisture-stable crystalline solids that are easy to handle and can be stored indefinitely, overcoming the stability and handling issues associated with other organoboron reagents like boronic acids.[3][4][5] This protocol details the synthesis of various aminomethyltrifluoroborate reagents and their subsequent application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides.
I. Synthesis of Potassium Aminomethyltrifluoroborate Reagents
The stability and reactivity of the aminomethyltrifluoroborate reagent are central to this methodology. Several classes of these reagents can be synthesized, including N,N-dialkylaminomethyl-, Boc-protected secondary aminomethyl-, and amidomethyltrifluoroborates.
Protocol 1: Synthesis of N,N-Dialkylaminomethyltrifluoroborates
This procedure involves the SN2 displacement of a halide from potassium halomethyltrifluoroborate with a secondary amine.[4]
Methodology:
-
To a solution of potassium bromomethyltrifluoroborate (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the desired secondary amine (e.g., piperidine, morpholine, N,N-dimethylamine) (1.1 - 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by an appropriate method (e.g., 19F NMR) until the starting material is consumed.
-
Filter the resulting precipitate (amine hydrobromide salt) and wash with cold solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is often purified by recrystallization from a solvent system like acetone/ether to yield the pure potassium aminomethyltrifluoroborate salt.
Protocol 2: Synthesis of Potassium Boc-Protected Secondary Aminomethyltrifluoroborates
For secondary amines, a two-step process is employed, starting with N-alkylation of a Boc-protected primary amine followed by conversion to the trifluoroborate salt.[6][7]
Methodology:
-
N-Alkylation: To a solution of the Boc-protected primary amine (1.0 eq) in a solvent such as DMF, add a base like potassium carbonate (K2CO3) (1.5 eq) and iodomethylpinacolboronate (1.2 eq).[7]
-
Stir the mixture at room temperature for 12-18 hours.
-
After completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting boronate ester by column chromatography.
-
Trifluoroborate Formation: Dissolve the purified boronate ester (1.0 eq) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (4.0 eq) dropwise.[7]
-
Stir the mixture at room temperature for 1 hour, during which a white precipitate will form.
-
Collect the solid by filtration, wash with cold methanol and ether, and dry under vacuum to yield the potassium Boc-protected secondary aminomethyltrifluoroborate.
Protocol 3: One-Pot Synthesis of Amidomethyltrifluoroborates
Amidomethyltrifluoroborates can be efficiently prepared in a one-pot process from halomethylboronate esters.[1]
Methodology:
-
Dissolve the desired amide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as n-butyllithium (1.0 eq) dropwise and stir for 30 minutes.
-
Add a solution of iodomethylboronate ester (1.1 eq) in THF and allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and add a saturated aqueous solution of KHF2 (4.0 eq).
-
Stir vigorously for 1 hour at room temperature.
-
Collect the resulting precipitate by filtration, wash sequentially with water, cold methanol, and diethyl ether, and dry under vacuum to afford the pure amidomethyltrifluoroborate.[1]
II. Suzuki-Miyaura Cross-Coupling Protocol
The following is a general protocol for the aminomethylation of aryl and heteroaryl halides using the prepared potassium aminomethyltrifluoroborate salts. The conditions may require optimization depending on the specific substrates used.
General Experimental Workflow
The overall process involves the synthesis of the stable trifluoroborate salt, followed by the palladium-catalyzed cross-coupling reaction with an appropriate aryl halide.
Detailed Protocol
Materials:
-
Potassium aminomethyltrifluoroborate (1.0 - 1.1 eq)
-
Aryl or heteroaryl halide (e.g., chloride or bromide) (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)2] (2.5 - 3 mol %)
-
Ligand (e.g., XPhos or SPhos) (5 - 6 mol %)
-
Base: Cesium carbonate (Cs2CO3) (3.0 eq)
-
Solvent: 10:1 mixture of Cyclopentyl methyl ether (CPME)/H2O or THF/H2O (0.1 - 0.25 M)[1][3][4]
Methodology:
-
To a reaction vessel (e.g., a Schlenk tube), add the aryl halide, potassium aminomethyltrifluoroborate, Cs2CO3, Pd(OAc)2, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-95 °C) and stir for the required time (6-24 hours).[1][3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminomethylated product.
III. Catalytic Cycle and Application Scope
The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle. The stability of the organotrifluoroborate salt is a key feature, as it is thought to slowly hydrolyze in the aqueous media to the corresponding boronic acid, which is the active species in the transmetalation step.[8]
Suzuki-Miyaura Catalytic Cycle
Scope of the Reaction
This methodology is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the aminomethyltrifluoroborate. The reaction is effective for electron-rich, electron-neutral, and electron-poor aryl and heteroaryl electrophiles.[4]
Table 1: Coupling of N-(Trifluoroboratomethyl)piperidine with Various Aryl Chlorides [4] Conditions: Aryl chloride (0.5 mmol), K[(pip)CH2BF3] (0.505 mmol), Pd(OAc)2 (3 mol %), XPhos (6 mol %), Cs2CO3 (1.5 mmol), 10:1 CPME/H2O (0.25 M), 95 °C.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroacetophenone | 4-(Piperidin-1-ylmethyl)acetophenone | 94 |
| 2 | 4-Chlorobenzonitrile | 4-(Piperidin-1-ylmethyl)benzonitrile | 92 |
| 3 | Methyl 4-chlorobenzoate | Methyl 4-(piperidin-1-ylmethyl)benzoate | 91 |
| 4 | 2-Chlorotoluene | 1-(2-Methylbenzyl)piperidine | 85 |
| 5 | 1-Chloro-4-nitrobenzene | 1-(4-Nitrobenzyl)piperidine | 93 |
| 6 | 3-Chloropyridine | 3-(Piperidin-1-ylmethyl)pyridine | 81 |
Table 2: Coupling of Amidomethyltrifluoroborates with Aryl Chlorides [1] Conditions: Aryl chloride (0.3 mmol), Amidomethyltrifluoroborate (0.3 mmol), Pd(OAc)2 (2.5 mol %), XPhos (5 mol %), Cs2CO3 (0.9 mmol), 10:1 CPME/H2O (0.09 M), 85 °C, 6 h.
| Entry | Aryl Chloride | Amide Reagent | Product | Yield (%) |
| 1 | 4-Chloroacetophenone | N-Morpholinyl | 1-(4-(Morpholinocarbonyl)phenyl)ethan-1-one | 85 |
| 2 | 4-Chlorobenzonitrile | N-Piperidinyl | 4-(Piperidine-1-carbonyl)benzonitrile | 90 |
| 3 | 1-Chloro-4-methoxybenzene | N-Pyrrolidinyl | 1-(4-Methoxybenzyl)pyrrolidin-2-one | 78 |
| 4 | 2-Chloronaphthalene | N-Morpholinyl | 4-(Naphthalen-2-ylmethyl)morpholine-3-one | 82 |
| 5 | 3-Chloropyridine | N-Piperidinyl | 1-(Pyridin-3-ylmethyl)piperidin-2-one | 75 |
Table 3: Coupling of Boc-Protected Secondary Aminomethyltrifluoroborates with Aryl Chlorides [6] Conditions: Aryl chloride (0.5 mmol), Trifluoroborate (0.55 mmol), Pd(OAc)2 (5 mol %), SPhos (10 mol %), K2CO3 (1.5 mmol), Toluene/H2O (5:1), 85 °C, 22 h.
| Entry | Aryl Chloride | Boc-Amine Reagent | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Boc-N-methyl | tert-Butyl (4-cyanobenzyl)(methyl)carbamate | 89 |
| 2 | 4-Chloroacetophenone | Boc-N-benzyl | tert-Butyl benzyl(4-acetylbenzyl)carbamate | 91 |
| 3 | 1-Chloro-4-nitrobenzene | Boc-N-methyl | tert-Butyl methyl(4-nitrobenzyl)carbamate | 95 |
| 4 | 3-Chloropyridine | Boc-N-ethyl | tert-Butyl ethyl(pyridin-3-ylmethyl)carbamate | 78 |
IV. Conclusion
The Suzuki-Miyaura cross-coupling of potassium aminomethyltrifluoroborates represents a robust and highly versatile method for the synthesis of aminomethylated arenes. The operational simplicity, broad functional group tolerance, and the exceptional stability of the trifluoroborate reagents make this protocol highly attractive for applications in academic research and industrial drug development.[3][4] The ability to use readily available and diverse aryl and heteroaryl chlorides as coupling partners further enhances the utility of this methodology.[1][4]
References
- 1. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Alternative Cross-Coupling Reactions with Potassium 2-Bromophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for alternative cross-coupling reactions utilizing potassium 2-bromophenyltrifluoroborate. While the Suzuki-Miyaura coupling is a well-established method for the functionalization of aryltrifluoroborates, a range of other powerful cross-coupling reactions offer unique advantages in terms of substrate scope, functional group tolerance, and the introduction of diverse chemical moieties. These alternatives are invaluable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
This compound is an air- and moisture-stable, crystalline solid, making it a convenient and reliable reagent in organic synthesis.[1] Its utility extends beyond the Suzuki-Miyaura reaction, serving as a versatile coupling partner in a variety of palladium-catalyzed and other transition-metal-catalyzed transformations.
Overview of Alternative Cross-Coupling Reactions
This section details several key alternative cross-coupling methodologies applicable to this compound.
Heck-Type Reactions
The Heck reaction facilitates the coupling of an aryl halide (or triflate) with an alkene to form a substituted alkene.[2] In the context of this compound, this reaction allows for the introduction of vinyl groups, which are versatile intermediates in organic synthesis. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.[2]
Sonogashira Coupling
Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction, catalyzed by palladium and a copper(I) co-catalyst, enables the synthesis of arylalkynes.[3][4] These motifs are prevalent in pharmaceuticals, natural products, and materials science.
Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[5] While the toxicity of organotin compounds is a drawback, the reaction is notable for its tolerance of a wide range of functional groups.[6][7]
Hiyama Coupling
Hiyama coupling offers a less toxic alternative to the Stille reaction, utilizing organosilanes as the coupling partners.[8] The reaction requires activation of the organosilane, typically with a fluoride source or a base, to facilitate transmetalation to the palladium center.[8][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10] This reaction is of paramount importance in the synthesis of aryl amines, which are common substructures in pharmaceuticals.[10][11]
Decarboxylative Cross-Coupling
A more recent development, decarboxylative cross-coupling, has emerged as a powerful tool for C-C bond formation. This methodology allows for the coupling of carboxylic acids with aryltrifluoroborates, offering a novel disconnection approach in retrosynthesis.[12][13]
C-H Activation/Functionalization
Direct C-H functionalization represents a highly atom-economical approach to the formation of new bonds. In this context, potassium aryltrifluoroborates can be coupled with substrates containing activatable C-H bonds, often under rhodium or palladium catalysis.[14]
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the discussed alternative cross-coupling reactions with aryltrifluoroborates. This data is intended to serve as a general guide for reaction development.
| Reaction Type | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Features & Considerations |
| Heck-Type | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, MeCN, Toluene | 80-140 | 60-90 | Good for vinylation; stereoselectivity can be an issue.[2][15] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp - 80 | 70-95 | Requires a Cu(I) co-catalyst (e.g., CuI).[3][16] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | (Not always required) | THF, Toluene, DMF | 80-120 | 70-90 | Broad functional group tolerance; toxicity of tin reagents.[5][6] |
| Hiyama | Pd(OAc)₂, PdCl₂ | XPhos, RuPhos | TBAF, CsF, NaOH | THF, Toluene, Dioxane | Room Temp - 100 | 65-95 | Less toxic than Stille; requires an activator for the silane.[8][17] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 75-98 | Powerful C-N bond formation; sensitive to ligand choice.[10][11] |
| Decarboxylative | Pd(TFA)₂, Cu(I) salts | (Often ligandless) | (Oxidant required) | MeCN, DCE | Room Temp - 100 | 60-85 | Novel disconnection; uses carboxylic acids as coupling partners.[12][13] |
| C-H Activation | [Rh(cod)Cl]₂, Pd(OAc)₂ | (Various) | (Often requires an oxidant) | Dioxane, Toluene | 100-150 | 50-80 | Highly atom-economical; regioselectivity can be a challenge.[14][18] |
Experimental Protocols
The following are detailed, representative protocols for performing alternative cross-coupling reactions with this compound.
Protocol 1: Heck-Type Vinylation of this compound
Reaction: Coupling of this compound with an alkene (e.g., styrene).
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv) and styrene (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
Reaction: Coupling of this compound with a terminal alkyne (e.g., phenylacetylene).
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound
Reaction: Coupling of this compound with an amine (e.g., morpholine).
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous toluene (3 mL) and stir for 5 minutes.
-
In a separate flask, add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add the catalyst solution to the flask containing the aryltrifluoroborate and base.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Methodologies
The following diagrams illustrate the general workflows and catalytic cycles for the described alternative cross-coupling reactions.
Caption: General workflow for a Heck-type reaction.
Caption: Comparison of simplified catalytic cycles.
Caption: Relationship between the starting material and coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-catalyzed decarboxylative cross coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct C–H Functionalization of Quinones with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Protodeboronation of Potassium 2-Bromophenyltrifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protodeboronation of potassium 2-bromophenyltrifluoroborate during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organotrifluoroborate is cleaved and replaced with a carbon-hydrogen bond. This converts the this compound into bromobenzene, consuming the starting material and reducing the yield of the desired cross-coupled product. The 2-bromo substituent can enhance the rate of protodeboronation due to steric and electronic effects.
Q2: What are the primary factors that contribute to the protodeboronation of this compound?
A2: Several factors can promote protodeboronation:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.
-
Choice of Base: The type, strength, and concentration of the base are critical. Stronger bases and higher concentrations can increase the rate of protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can accelerate this undesired side reaction.[1]
-
Prolonged Reaction Times: Longer exposure to reaction conditions can lead to increased decomposition of the starting material.
-
Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.
Q3: Are potassium aryltrifluoroborates generally more stable to protodeboronation than boronic acids?
A3: Yes, potassium organotrifluoroborates are tetracoordinate boron species, which makes them generally more stable and less prone to protodeboronation compared to their corresponding tricoordinate boronic acids.[2] They are often considered "protected" forms of boronic acids that are unmasked under the reaction conditions.
Q4: How does the 2-bromo substituent specifically influence the stability of the aryltrifluoroborate?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of coupled product and significant formation of bromobenzene. | High rate of protodeboronation. | 1. Optimize the Base: Switch to a milder base. Weaker inorganic bases are often preferred. See Table 1 for a comparison. 2. Lower the Reaction Temperature: If the reaction is being run at a high temperature, try reducing it. Monitor the reaction progress to find a balance between reaction rate and stability of the starting material. 3. Use Anhydrous Solvents: Ensure that all solvents are rigorously dried to minimize the presence of water. 4. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed or the reaction appears to have stalled. |
| Reaction is sluggish and does not go to completion, with unreacted starting material. | Inefficient transmetalation or oxidative addition due to steric hindrance. | 1. Screen Catalysts and Ligands: For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) can be more effective.[3] 2. Optimize Solvent System: The choice of solvent can influence the solubility of the reagents and the reaction rate. A mixture of an organic solvent and water is common, but the ratio may need to be optimized. |
| Formation of homocoupled byproduct (biphenyl derivative). | Inefficient cross-coupling allowing for side reactions of the palladium catalyst. | 1. Ensure Proper Stoichiometry: Use a slight excess of the aryltrifluoroborate (e.g., 1.1-1.2 equivalents) relative to the coupling partner. 2. Degas Solvents Thoroughly: Oxygen can interfere with the catalytic cycle and promote side reactions. Degas all solvents prior to use. |
Data Presentation
Table 1: Comparative Guide for Base Selection in Suzuki-Miyaura Coupling to Minimize Protodeboronation
| Base | Typical Concentration | Advantages | Disadvantages | Recommendation for 2-Bromophenyltrifluoroborate |
| Cesium Carbonate (Cs₂CO₃) | 2-3 equivalents | Often provides good yields and is compatible with a wide range of functional groups.[4][5] | Can be more expensive and its high basicity might still promote some protodeboronation. | A good starting point, but may require optimization of concentration and temperature. |
| Potassium Phosphate (K₃PO₄) | 2-3 equivalents | A milder base that is often effective in minimizing protodeboronation, especially with sensitive substrates. | May result in slower reaction rates compared to stronger bases. | Highly Recommended. A good first choice for minimizing protodeboronation with this substrate. |
| Potassium Carbonate (K₂CO₃) | 2-3 equivalents | A common and cost-effective base. | Can be too harsh for sensitive substrates and may lead to significant protodeboronation. | Use with caution. Consider lower temperatures and careful monitoring. |
| Sodium Carbonate (Na₂CO₃) | 2-3 equivalents | Similar to K₂CO₃ but generally less reactive. | May not be sufficiently basic to drive the reaction to completion with challenging substrates. | A possible alternative to K₂CO₃ if protodeboronation is severe. |
| Potassium Fluoride (KF) | 2-3 equivalents | Can be a very mild and effective base for minimizing protodeboronation. | Its effectiveness can be highly substrate-dependent. | Worth screening if other bases fail to suppress protodeboronation. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like RuPhos, or a pre-catalyst like XPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 10:1 Toluene:H₂O or Dioxane:H₂O)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Suppression of Homocoupling in Trifluoroborate Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side products in Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates.
Troubleshooting Guide
High levels of homocoupling byproducts can significantly reduce the yield of the desired cross-coupled product and complicate purification. This guide provides a systematic approach to diagnosing and resolving common issues leading to excessive homocoupling.
Problem: Significant formation of homocoupling byproduct detected by LC-MS or NMR.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in Suzuki reactions with potassium trifluoroborates?
A1: Homocoupling of the organoboron reagent is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the in situ generated boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is crucial to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How do potassium trifluoroborates help in suppressing homocoupling compared to boronic acids?
A2: Potassium organotrifluoroborates are stable, crystalline solids that act as a reservoir for the corresponding boronic acid.[1] They slowly hydrolyze under the basic reaction conditions to release the boronic acid. This "slow-release" strategy maintains a low concentration of the active boronic acid in the reaction mixture, which in turn minimizes side reactions such as oxidative homocoupling and protodeboronation.[2]
Q3: Can the choice of base influence the extent of homocoupling?
A3: Yes, the base plays a crucial role. The rate of hydrolysis of the trifluoroborate to the active boronic acid is dependent on the reaction conditions, including the base.[2] A base that is too strong or used in a highly aqueous environment might accelerate the hydrolysis, leading to a higher transient concentration of the boronic acid and potentially more homocoupling. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used bases that often provide a good balance for the slow release of the boronic acid.[3][4]
Q4: What is the role of the ligand in minimizing homocoupling?
A4: The ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands, such as RuPhos, SPhos, and XPhos, can accelerate the rate-determining steps of the catalytic cycle, particularly the reductive elimination.[3][5] By promoting a faster turnover of the desired reaction, these ligands help to outcompete the homocoupling side reaction.
Q5: Are anhydrous conditions beneficial for suppressing homocoupling with trifluoroborates?
A5: While trifluoroborate Suzuki reactions typically require water for the hydrolysis step, the amount of water can be critical. Some protocols use a mixed solvent system with a controlled amount of water (e.g., toluene/H₂O 10:1).[4] Excessive water can increase the rate of hydrolysis and potentially lead to more homocoupling. In some cases, for particularly sensitive substrates, minimizing water content can be beneficial.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of the cross-coupled product and the formation of homocoupling byproducts in trifluoroborate Suzuki reactions.
Table 1: Effect of Ligand on the Cross-Coupling of Potassium Vinyltrifluoroborate with 4'-Chloroacetophenone
| Ligand | Desired Product Yield (%) | Homocoupling Byproduct | Heck Byproduct |
| PPh₃ | 0 | Not Observed | Not Observed |
| SPhos | 20 | Observed | Observed |
| XPhos | 27 | Observed | Observed |
| RuPhos | 17 | Observed | Observed |
| Reaction Conditions: 2 mol % Pd(OAc)₂, 6 mol % ligand, Cs₂CO₃, THF/H₂O. Data compiled from a study on vinyltrifluoroborates, where byproduct formation was noted to significantly impact yield.[5] |
Table 2: Effect of Solvent on the Cross-Coupling of Benzyl Bromide with Potassium Phenyltrifluoroborate
| Solvent System | Desired Product Yield (%) | Homocoupling Byproduct |
| Dioxane/H₂O (10:1) | 88 | Observed |
| Toluene/H₂O (10:1) | 87 | Observed |
| THF/H₂O (10:1) | 90 | Observed |
| CPME/H₂O (10:1) | 93 | Minimal |
| Reaction Conditions: 2 mol % PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃. The use of CPME resulted in the least amount of homocoupled product.[6] |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium aryltrifluoroborate (1.2 equiv)
-
Pd(OAc)₂ (2 mol %)
-
RuPhos (4 mol %)
-
K₂CO₃ (3.0 equiv, finely powdered)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, potassium aryltrifluoroborate, and potassium carbonate.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add degassed toluene and degassed water via syringe to achieve a 10:1 toluene/H₂O solvent ratio and a final concentration of 0.25 M with respect to the aryl chloride.
-
In a separate vial, weigh the Pd(OAc)₂ and RuPhos and add them to the reaction flask under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Signaling Pathways and Logical Relationships
Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathway that leads to the formation of the homocoupling side product. The slow release of the boronic acid from the trifluoroborate is crucial to favor the main catalytic cycle.
References
- 1. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in Suzuki coupling with ortho-substituted aryltrifluoroborates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding low yields in Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted aryltrifluoroborates.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki coupling yields low when using an ortho-substituted aryltrifluoroborate?
Low yields with ortho-substituted substrates are often attributed to steric hindrance. The bulky ortho-substituent can impede key steps in the catalytic cycle, such as oxidative addition of the aryl halide to the palladium(0) complex and the subsequent transmetalation step involving the sterically demanding aryltrifluoroborate. This hindrance can slow down the reaction and favor side reactions, such as protodeboronation.[1][2]
Q2: What is protodeboronation and how does it affect my reaction?
Protodeboronation is a major side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[3] This process is often promoted by the basic and aqueous conditions of the Suzuki reaction and can be more pronounced with sterically hindered or electronically modified aryltrifluoroborates.[3][4]
Q3: Are aryltrifluoroborates more or less stable than boronic acids?
Potassium aryltrifluoroborates are generally crystalline, air-stable solids that are easier to handle and purify than their corresponding boronic acids.[5] They are often considered "slow-releasing" sources of the active boronic acid in the reaction mixture, which can help minimize the concentration of the boronic acid at any given time and thus reduce the rate of side reactions like protodeboronation.[3][6]
Q4: How critical is the choice of palladium catalyst and ligand for this type of coupling?
The choice of catalyst and, particularly, the ligand is critical for overcoming the steric challenges posed by ortho-substituted substrates.[1][7] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and RuPhos) are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with challenging substrates.[7][8]
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
effect of water on the stability and reactivity of potassium organotrifluoroborates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium organotrifluoroborates, focusing on the effects of water on their stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: How stable are potassium organotrifluoroborates to air and water?
A1: Potassium organotrifluoroborates are generally considered bench-stable reagents that can be stored indefinitely under atmospheric conditions without special precautions.[1][2][3] Their tetracoordinate nature provides significant stability towards air and moisture compared to their boronic acid counterparts, which are more prone to decomposition.[1][2] However, their stability in aqueous solutions can vary depending on the organic substituent (R group), pH, and the presence of other reagents.[1] For instance, potassium vinyltrifluoroborate is described as an air- and water-stable salt.[4][5][6]
Q2: I am performing a Suzuki-Miyaura coupling in an aqueous solvent. Do I need to worry about the stability of my potassium organotrifluoroborate?
A2: While generally stable, the key to the reactivity of potassium organotrifluoroborates in Suzuki-Miyaura coupling is their hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[7][8][9] Therefore, the presence of water is often necessary and beneficial for the reaction.[1][10] The rate of this hydrolysis can be influenced by factors such as the electronic properties of the organic group, temperature, and pH.[8][9][11][12][13] The concept of a "slow release" of the boronic acid from the more stable trifluoroborate salt can be advantageous, minimizing side reactions like protodeboronation and homocoupling.[8][9][14]
Q3: What is the general mechanism of potassium organotrifluoroborate hydrolysis in water?
A3: The hydrolysis of potassium organotrifluoroborates (RBF₃K) to boronic acids (RB(OH)₂) is a stepwise process. It is understood to proceed through the sequential replacement of fluoride ions with hydroxide ions. The rate-determining step is often considered the loss of the first fluoride atom.[15] The hydrolysis can be influenced by acid catalysis and the presence of a base.[8][9][16] In some cases, particularly under basic conditions used for Suzuki-Miyaura coupling, a biphasic system can form, and the hydrolysis rate can be affected by factors like stirring rate and the material of the reaction vessel.[8][9][17][18]
Troubleshooting Guides
Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction using a potassium organotrifluoroborate in an aqueous solvent.
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | The hydrolysis of the organotrifluoroborate to the active boronic acid may be too slow under the reaction conditions. Consider increasing the reaction temperature or adding a co-solvent to improve solubility and facilitate hydrolysis.[10][11] |
| Protodeboronation | The resulting boronic acid may be unstable under the reaction conditions, leading to cleavage of the carbon-boron bond. This can be more prevalent with certain substrates. Using a "slow release" strategy by ensuring gradual hydrolysis of the trifluoroborate can mitigate this.[8][9] |
| Incorrect pH | The pH of the reaction medium can significantly impact both the hydrolysis rate and the stability of the catalyst and boronic acid. Ensure the chosen base and buffer system are appropriate for the specific substrates.[1] |
| Poor Solubility | The potassium organotrifluoroborate salt may have limited solubility in the chosen solvent system, hindering its participation in the reaction. The use of co-solvents like THF or acetone can improve solubility.[4][11] |
Issue 2: Inconsistent reaction rates or yields between batches.
| Possible Cause | Troubleshooting Step |
| Variability in Stirring/Mixing | In biphasic systems, the rate of hydrolysis can be dependent on the stirring rate. Ensure consistent and efficient mixing for reproducible results.[8][9][17][18] |
| Reaction Vessel Material | The surface of a glass reaction vessel can act as a fluorophile, accelerating hydrolysis. Switching to a PTFE vessel can provide more controlled and reproducible hydrolysis rates.[14] |
| Water Quality | The pH and purity of the water used can affect the reaction. Use deionized, distilled water to ensure consistency. |
| Moisture Content of Reagents | While organotrifluoroborates are relatively stable, ensure other reagents, particularly solvents, are of the appropriate grade and water content for the specific reaction protocol. |
Data Presentation
Table 1: Relative Hydrolysis Rates of Various Potassium Organotrifluoroborates
| Organic Substituent (R in RBF₃K) | Relative Hydrolysis Rate | Notes |
| Electron-rich aryls (e.g., p-methoxyphenyl) | Faster | Electron-donating groups accelerate hydrolysis.[11][13] |
| Electron-poor aryls (e.g., p-fluorophenyl) | Slower | Electron-withdrawing groups can slow down the direct hydrolysis pathway.[8][9][11] |
| Alkyls (e.g., butyl) | Varies | Can show significant hydrolysis over 24 hours.[1] |
| Alkenyls (e.g., vinyl) | Fast | Can be sufficiently hydrophilic to partition into the aqueous phase and hydrolyze rapidly.[8][9] |
| Heteroaryls | Stability enhanced by endocyclic nitrogens | The presence of nitrogen in the ring can increase hydrolytic stability.[15] |
Experimental Protocols
General Protocol for the Hydrolysis of a Potassium Aryltrifluoroborate to a Boronic Acid
This protocol is adapted from a general method using silica gel and water.[11][13]
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the potassium aryltrifluoroborate (1.0 mmol) and silica gel (1.0 mmol).
-
Solvent Addition: Add water (3 mL) to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the hydrolysis by ¹¹B NMR spectroscopy until the starting material is consumed (typically 1-4 hours).[11]
-
Workup: Upon completion, filter the reaction mixture to remove the silica gel. Rinse the filter cake with ethyl acetate.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the boronic acid.
Visualizations
Caption: Workflow for the silica gel-mediated hydrolysis of potassium organotrifluoroborates.
Caption: Troubleshooting decision tree for low-yielding Suzuki-Miyaura coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]
- 5. 乙烯三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 15. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]
- 16. pure.ed.ac.uk [pure.ed.ac.uk]
- 17. web.uvic.ca [web.uvic.ca]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of Potassium 2-Bromophenyltrifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the palladium-catalyzed cross-coupling of potassium 2-bromophenyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A typical starting catalyst loading for palladium-based catalysts in cross-coupling reactions ranges from 0.1 to 5 mol%.[1] For initial screening and optimization, a loading of 1-2 mol% is a common and effective starting point.[1] The goal is often to lower the catalyst loading for improved process efficiency and cost-effectiveness, which may require fine-tuning other parameters like temperature and reaction time.
Q2: How does the choice of ligand influence the optimal catalyst loading?
The ligand is critical as it stabilizes the active palladium species and facilitates the key steps of the catalytic cycle. For challenging substrates, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are often necessary.[1][2] These ligands can promote the oxidative addition of the aryl bromide, which is often the rate-limiting step.[1] An effective ligand can significantly lower the required catalyst loading. The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1.[1]
Q3: Why use potassium organotrifluoroborate salts instead of boronic acids?
Potassium organotrifluoroborate salts offer several advantages over their boronic acid counterparts. They are generally bench-stable, crystalline solids that are less prone to protodeboronation, a common side reaction with boronic acids.[2][3] This stability allows for the use of near-stoichiometric amounts of the boron reagent.[3] In contrast, many boronic acids can be unstable, difficult to purify, and may require storage at low temperatures.[3]
Q4: What is the role of water in this reaction?
Water, typically in a co-solvent system like THF/H₂O or Toluene/H₂O, is crucial for the hydrolysis of the potassium organotrifluoroborate (R-BF₃K) to the corresponding boronic acid (RB(OH)₂).[4][5][6] This in-situ generation of the active boron species is a key step that allows it to participate in the transmetalation phase of the catalytic cycle.[4][6] The rate of this hydrolysis can impact the overall reaction efficiency.[4][5]
Troubleshooting Guide
Problem: Low or No Yield
Q: My reaction yield is very low. What are the common causes and how can I fix it?
A: Low yields can result from several factors. Below are common causes and their respective solutions.
-
Cause 1: Inefficient Catalyst System. The combination of palladium precursor and ligand may not be active enough for this specific transformation.
-
Solution: Screen different palladium catalysts and ligands. For less reactive bromides, more electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos can facilitate the oxidative addition step.[1][2] Consider using pre-formed palladium complexes, known as precatalysts, which can offer higher activity.[7]
-
-
Cause 2: Catalyst Inhibition. The lone pair of electrons on a basic nitrogen atom within the substrate can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Solution: Employ bulky phosphine ligands that sterically shield the palladium center and prevent substrate coordination.[2]
-
-
Cause 3: Inefficient Hydrolysis of the Trifluoroborate Salt. The conversion of the trifluoroborate to the active boronic acid may be too slow under the reaction conditions.[4][5]
-
Cause 4: Inappropriate Base or Solvent. The base and solvent system is crucial for both the hydrolysis of the trifluoroborate and the efficiency of the transmetalation step.
Problem: Significant Side Product Formation
Q: I'm observing significant formation of homocoupled byproducts. How can I prevent this?
A: Homocoupling of the aryl bromide or the organoboron reagent is a common side reaction.
-
Cause 1: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boron reagent.
-
Solution: Ensure the reaction mixture is thoroughly degassed before heating.[2] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause 2: Suboptimal Catalyst or Ligand. Certain catalyst systems may favor homocoupling pathways.
-
Solution: Adjust the ligand-to-metal ratio. A higher ligand concentration can sometimes suppress side reactions. Experiment with different, more sterically demanding ligands that favor the desired cross-coupling pathway.
-
Q: I'm seeing evidence of protodeboronation (loss of the BF₃K group). What can I do?
A: Protodeboronation consumes your nucleophilic partner, reducing the yield.
-
Cause 1: Unstable Boron Reagent. While more stable than boronic acids, trifluoroborates can still degrade under certain conditions, especially after hydrolysis.[3]
-
Solution: The "slow release" of the boronic acid from the trifluoroborate salt is generally beneficial to minimize its concentration and subsequent degradation.[4][5] Ensure the reaction is not heated for excessively long periods. If the problem persists, re-evaluate the purity of the this compound starting material.
-
Quantitative Data Summary
For successful cross-coupling, several parameters must be optimized. The table below summarizes typical starting points and ranges for key reaction variables.
| Parameter | Recommended Range / Common Options | Notes |
| Catalyst Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pre-formed catalysts can also be highly effective.[10][11] |
| Catalyst Loading | 0.5 - 5 mol% | Start with 1-2 mol% for initial trials.[1] |
| Ligand | XPhos, SPhos, RuPhos, PPh₃ | Bulky, electron-rich phosphines are often superior for this coupling.[2][3][8] |
| Ligand/Pd Ratio | 1:1 to 4:1 | A 2:1 ratio is a common starting point.[1] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Cs₂CO₃ is often highly effective.[8][9] Typically 2-3 equivalents are used. |
| Solvent System | THF/H₂O, Dioxane/H₂O, Toluene/H₂O | A 9:1 or 10:1 organic to water ratio is common.[8][9] |
| Temperature | 60 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Concentration | 0.1 - 0.5 M |
Visualizations
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Flowchart for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Suzuki Reactions of 2-Substituted Aryltrifluoroborates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving sterically hindered 2-substituted aryltrifluoroborates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 2-substituted aryltrifluoroborate is resulting in a low yield. What are the primary causes?
A1: Low yields in Suzuki couplings involving sterically hindered substrates, such as 2-substituted aryltrifluoroborates, are common and typically stem from several factors related to steric hindrance impacting the catalytic cycle:
-
Inefficient Oxidative Addition: The bulky substituent at the ortho position can physically block the palladium catalyst from accessing the carbon-halide bond of the coupling partner, slowing down this crucial initial step.
-
Difficult Transmetalation: While aryltrifluoroborates are generally stable, the steric bulk on the trifluoroborate partner can hinder its approach to the palladium center, impeding the transfer of the aryl group.
-
Slow Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the catalyst, can be significantly slowed by steric congestion around the palladium atom. This congestion makes it difficult for the two coupling partners to orient correctly for bond formation.
-
Catalyst Decomposition: Higher temperatures are often required to overcome the energy barriers associated with sterically hindered substrates. These elevated temperatures can lead to the decomposition of the palladium catalyst before the reaction reaches completion.
-
Protodeboronation: Although potassium aryltrifluoroborates are more resistant to protodeboronation (cleavage of the C-B bond by a proton source) than their boronic acid counterparts, this side reaction can still occur, especially under harsh basic conditions or with prolonged reaction times.[1]
Q2: How can I improve the yield of my sterically hindered Suzuki reaction?
A2: A systematic approach to optimizing the reaction conditions is crucial. The most impactful changes often involve the catalyst system (ligand and palladium source), the base, and the solvent.
-
Ligand Selection: This is often the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective. Bulky, electron-rich phosphine ligands are required to promote the formation of a highly reactive, monoligated palladium(0) species. These ligands also accelerate the reductive elimination step.
-
Recommended Ligands: Biarylphosphine ligands (Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent choices for many hindered couplings. For extremely challenging substrates, such as those used to form tetra-ortho-substituted biaryls, specialized ligands may be necessary.[1] N-Heterocyclic Carbenes (NHCs) are also highly effective due to their strong electron-donating ability and steric bulk.
-
-
Catalyst Choice: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts. The choice of precatalyst can sometimes influence reaction efficiency.
-
Base Selection: The base activates the aryltrifluoroborate for transmetalation. The choice of base is critical and can significantly impact the reaction outcome.
-
Recommended Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective for sterically demanding couplings. It is crucial to use a finely powdered, anhydrous base to ensure optimal reactivity.
-
-
Solvent System: Anhydrous, polar aprotic solvents are generally preferred.
-
Recommended Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are common choices. For particularly challenging reactions, higher-boiling solvents like xylenes may be beneficial to allow for higher reaction temperatures. A co-solvent, such as water, is often used, but in cases of significant protodeboronation, a strictly anhydrous system may be necessary.
-
-
Temperature and Reaction Time: Sterically hindered reactions often require higher temperatures (80-120 °C) and longer reaction times to proceed to completion. Microwave irradiation can be a valuable tool to rapidly screen conditions and drive difficult reactions.
Q3: My starting materials are not fully consumed, even after extended reaction times. What should I try?
A3: Incomplete conversion is a common issue. Consider the following troubleshooting steps:
-
Increase Catalyst and Ligand Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) and the ligand-to-palladium ratio (typically 1.5:1 to 2:1) can improve conversion.
-
Elevate the Reaction Temperature: If the reaction is proceeding slowly at a certain temperature, cautiously increasing it in increments of 10-20 °C may accelerate the reaction rate.
-
Switch to a More Active Catalyst System: If you are using a less bulky ligand, switching to one of the recommended Buchwald-type ligands or an NHC ligand can significantly enhance catalytic activity.
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can deactivate the palladium catalyst. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). Trace amounts of water can also be detrimental in some cases, so using anhydrous solvents and bases is recommended.
Q4: I am observing significant formation of a byproduct from the homocoupling of my aryltrifluoroborate. How can I minimize this?
A4: Homocoupling of the organoboron reagent can occur, particularly in the presence of oxygen or at high temperatures. To minimize this side reaction:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere to exclude oxygen.
-
Control the Temperature: Avoid excessively high temperatures, as this can promote catalyst decomposition and side reactions.
-
Use a More Stable Precatalyst: Some palladium precatalysts are more prone to forming palladium black, which can promote homocoupling. Using a well-defined, air-stable precatalyst may be beneficial.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in Suzuki reactions of 2-substituted aryltrifluoroborates.
References
managing slow hydrolysis rates of aryltrifluoroborates under basic conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the slow hydrolysis rates of potassium aryltrifluoroborates (ArBF₃K) under basic conditions, a common challenge in applications like the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Question: My Suzuki-Miyaura coupling reaction using an aryltrifluoroborate is sluggish or failing. What are the potential causes and solutions?
Answer:
Slow or incomplete Suzuki-Miyaura reactions with aryltrifluoroborates often stem from the unexpectedly complex nature of their hydrolysis, which is required to generate the active boronic acid species for transmetalation.[1][2] Many aryltrifluoroborates exhibit an "acid-base paradox," where their hydrolysis is actually acid-catalyzed and thus retarded by the basic conditions necessary for the cross-coupling itself.[3][4][5]
Several interdependent physical and chemical factors control the hydrolysis rate.[3][5] Use the following logical workflow and checklist to diagnose and resolve the issue.
Caption: Troubleshooting workflow for slow aryltrifluoroborate reactions.
Troubleshooting Checklist & Solutions:
-
Analyze Your Aryl Substituent: The electronic nature of the 'R' group in R-BF₃K is a primary determinant of the hydrolysis rate.[3][5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro or fluoro groups significantly slow down hydrolysis.[3][4] For these substrates, direct use in basic coupling conditions is often inefficient.
-
Electron-Donating Groups (EDGs): Substituents like anisyl or isopropyl moieties lead to faster, more efficient "direct" hydrolysis, rapidly releasing the boronic acid.[3][5] If your reaction is slow with an EDG-substituted aryltrifluoroborate, the issue may lie with other coupling parameters (catalyst activity, temperature, etc.) rather than hydrolysis.
-
-
Evaluate Physical Reaction Parameters: In biphasic systems (e.g., THF/H₂O with Cs₂CO₃), the reaction vessel and stirring rate have a major impact by affecting the phase-splitting and pH of the bulk medium.[3][5]
-
Reaction Vessel: The shape and material of the flask are critical.[1][8]
-
Stirring Rate: Stirring affects the transfer of base between the aqueous and organic phases, which can paradoxically alter the rate of the acid-catalyzed hydrolysis pathway.[1][9] The effect is not always linear; both very slow and very fast stirring can be suboptimal.
-
Solution: Empirically test different stirring speeds. For example, studies have shown that for some substrates, a slow stir rate (~168 rpm) can be more effective than a fast one (~600 rpm) by avoiding retardation of the acid-catalytic pathway.[9]
-
-
-
Consider an Alternative Hydrolysis Method: If optimizing the in-situ coupling fails, switching to a dedicated hydrolysis protocol is the most robust solution.
Frequently Asked Questions (FAQs)
Question: What is the accepted mechanism for aryltrifluoroborate hydrolysis under the basic biphasic conditions of a Suzuki-Miyaura reaction?
Answer:
The hydrolysis of aryltrifluoroborates in a biphasic system like THF/water with a base is not straightforward. Instead of a single pathway, at least three distinct mechanisms are proposed to be at work, creating what is known as an "acid-base paradox".[1][9]
Caption: Proposed hydrolysis pathways for aryltrifluoroborates.
-
Path A (Acid-Catalyzed): This pathway is the dominant route for many aryltrifluoroborates but is paradoxically catalyzed by acid (like HF generated in situ) and therefore slowed down by base.[1][9] In biphasic systems, the bulk organic solvent can have a lower pH, allowing this path to proceed.[3]
-
Path B (Base-Accelerated): This pathway involves the direct dissociation of a fluoride ion, a step that is accelerated by base.[1][9]
-
Path C (Aqueous Phase): This base-accelerated pathway is primarily active for substrates with hydrophilic substituents that partition into the aqueous phase.[1][9]
The overall observed rate is a complex interplay of these competing pathways, which is why physical factors like stirring and vessel shape, which influence phase boundaries and local pH, are so critical.[1][3]
Question: How do electronic effects of aryl substituents influence the hydrolysis rate?
Answer:
The electronic properties of the substituents on the aromatic ring have a predictable and significant effect on the solvolysis rate. A Hammett analysis reveals a clear trend:
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups enhance the rate of hydrolysis.[10][11]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or multiple fluoro groups retard the rate of hydrolysis.[10][11]
This relationship provides a way to predict the reactivity of a given aryltrifluoroborate.[3][10] For PET imaging applications, for instance, EWGs are intentionally used to design ¹⁸F-labeled aryltrifluoroborates that are more stable against hydrolysis in vivo.[12][13]
Question: Are there alternative, non-basic methods to hydrolyze aryltrifluoroborates?
Answer:
Yes. Given the challenges with basic hydrolysis, milder and more general methods have been developed. The most prominent is the use of silica gel.
-
Silica Gel and Water: This method provides a general, mild, and efficient route to hydrolyze a broad range of organotrifluoroborates, including electron-poor substrates that are resistant to basic hydrolysis.[6][7] The reaction typically uses one equivalent of silica gel in water (often with a co-solvent like EtOAc for solubility) and proceeds to completion within a few hours at room temperature.[6][7]
Data Presentation
Table 1: Effect of Reaction Parameters on Hydrolysis Rate Constants
This table summarizes how physical conditions can alter the hydrolysis rate constant (k) for various potassium organotrifluoroborates in a THF/H₂O (10:1) system with Cs₂CO₃. Data indicates that a round-bottom flask (RBF) generally promotes faster hydrolysis than a Schlenk tube.
| Substrate | Reaction Vessel | Stir Rate | Rate Constant (k, min⁻¹) |
| p-methoxyphenyltrifluoroborate | Schlenk Tube | Slow (~168 rpm) | ~0.02 |
| p-methoxyphenyltrifluoroborate | Schlenk Tube | Fast (~600 rpm) | ~0.02 |
| p-methoxyphenyltrifluoroborate | Round-Bottom Flask | Slow (~168 rpm) | ~0.08 |
| p-methoxyphenyltrifluoroborate | Round-Bottom Flask | Fast (~600 rpm) | ~0.25 |
| p-tolyltrifluoroborate | Schlenk Tube | Slow (~168 rpm) | ~0.01 |
| p-tolyltrifluoroborate | Round-Bottom Flask | Slow (~168 rpm) | ~0.04 |
| cyclohexyltrifluoroborate | Schlenk Tube | Fast (~600 rpm) | ~0.03 |
| cyclohexyltrifluoroborate | Round-Bottom Flask | Fast (~600 rpm) | ~0.10 |
(Data compiled from references[1][2][9])
Table 2: Hydrolysis of Aryltrifluoroborates using Silica Gel Method
This table shows the efficiency of silica gel-mediated hydrolysis for various aryltrifluoroborates. The conditions are generally 1 equivalent of silica gel in H₂O or H₂O/EtOAc at room temperature.
| Entry | Aryltrifluoroborate (ArBF₃K) | Time (h) | Yield of ArB(OH)₂ (%) |
| 1 | 4-methoxyphenyl | 1 | >95 |
| 2 | 2-methoxyphenyl | 3 | >95 |
| 3 | 4-methylphenyl | 1 | >95 |
| 4 | Phenyl | 1 | >95 |
| 5 | 4-chlorophenyl | 1 | >95 |
| 6 | 3-acetylphenyl | 1 | >95 |
| 7 | 2-naphthyl | 4 | >95 |
(Data compiled from references[6][7])
Experimental Protocols
Protocol 1: General Procedure for Monitoring Aryltrifluoroborate Hydrolysis
This protocol is based on real-time monitoring methods used to study hydrolysis kinetics and can be adapted to test different reaction conditions.[9]
Caption: Experimental workflow for monitoring hydrolysis.
-
Preparation: In a designated reaction vessel (e.g., round-bottom flask or Schlenk tube), add the potassium organotrifluoroborate salt (1.0 eq., e.g., 12 µmol) and the solvent (e.g., THF).[9] The system should be under an inert atmosphere.
-
Equilibration: Raise the temperature of the reaction mixture to the desired point (e.g., 55 °C) and set the stirring rate.[9]
-
Initiation: Add the base (e.g., Cs₂CO₃, 3.0 eq.) dissolved in water to initiate the hydrolysis.[9]
-
Monitoring: Monitor the disappearance of the starting aryltrifluoroborate and the appearance of the boronic acid or its derivatives over time using an appropriate analytical technique such as ¹⁹F NMR spectroscopy or by quenching aliquots for LC-MS analysis.[1][9]
Protocol 2: Silica Gel-Mediated Hydrolysis of Aryltrifluoroborates
This protocol provides a mild and efficient method for generating boronic acids from their corresponding trifluoroborate salts.[6][7]
-
Setup: To a flask, add the potassium aryltrifluoroborate (1.0 eq., e.g., 3.0 mmol) and silica gel (1.0 eq., e.g., 3 mmol).[6]
-
Solvent Addition: Add a 1:1 mixture of H₂O and EtOAc. The use of EtOAc as a co-solvent is recommended to improve the solubility of many organic substrates.[7] The typical substrate concentration is around 0.33 M.[6]
-
Reaction: Stir the suspension at room temperature.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[6][7] Upon completion, filter the mixture to remove the silica gel. The organic layer can be separated, and the aqueous layer can be extracted with an organic solvent (e.g., EtOAc). The combined organic extracts are then dried and concentrated in vacuo to yield the crude boronic acid, which can be used directly or purified further.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
impact of reaction vessel material on trifluoroborate hydrolysis and coupling outcome
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues related to reaction vessel materials and their impact on trifluoroborate hydrolysis and subsequent coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a potassium organotrifluoroborate is sluggish or failing. What role could my reaction vessel play?
A1: The material of your reaction vessel can have a profound impact on the outcome of your reaction.[1][2][3][4] The key factor is the rate of hydrolysis of the trifluoroborate salt (RBF₃K) to the corresponding boronic acid (RB(OH)₂), which is the active species in the catalytic cycle.[1][4][5]
-
Borosilicate Glass (e.g., Pyrex®): This is the most common laboratory glassware. However, it is not inert in the context of trifluoroborate chemistry. The glass surface can act as a "fluorophile," sequestering fluoride ions (F⁻) that are in equilibrium with the trifluoroborate.[2][3] This sequestration drives the hydrolysis equilibrium forward, promoting the formation of the active boronic acid.[2][3] The rate of this glass-mediated hydrolysis is directly proportional to the surface area of the glass.[2][3] Therefore, the size and shape of the flask can influence the reaction rate.[1][4][5][6]
-
Polytetrafluoroethylene (PTFE, e.g., Teflon®): PTFE is chemically inert and does not promote the hydrolysis of trifluoroborates by sequestering fluoride.[2][3] In a PTFE vessel, in the absence of other fluoride scavengers, the hydrolysis will only reach a pre-equilibrium state.[2]
Q2: Why am I observing inconsistent results when running the same reaction in different borosilicate glass flasks?
A2: Inconsistencies in reaction outcomes, even when using the same type of borosilicate glass, can arise from several factors:
-
Vessel Shape and Size: Different flask geometries (e.g., round-bottom vs. conical) and sizes alter the surface-area-to-volume ratio, which in turn affects the rate of glass-mediated hydrolysis.[1][4][5][6]
-
Stirring Rate: In the biphasic solvent systems often used for Suzuki-Miyaura reactions (e.g., THF/water), the stirring rate influences the interfacial area between the phases.[1][5][6] This can affect the pH of the bulk medium and consequently the rate of hydrolysis.[1][4][5][6]
-
History of the Glassware: The surface of borosilicate glass can change with use. Etching from previous reactions can increase the surface area, potentially leading to faster hydrolysis rates.
Q3: My reaction seems to be stalled. Could the choice of base be interacting with the vessel effects?
A3: Yes, the choice of base is critical. In Suzuki-Miyaura couplings with trifluoroborates, a base is required to facilitate the hydrolysis to the boronic acid. However, under nominally basic conditions, an "acid-base paradox" can occur.[1][4][5] Some trifluoroborates require acid catalysis for efficient hydrolysis.[1][4][5] In a biphasic system with a base like cesium carbonate (Cs₂CO₃), the bulk organic phase can have a lower pH, which can influence the hydrolysis rate. The interplay between the base, the phase separation, and the glass surface can lead to complex kinetic profiles.[1][4][5]
Q4: Can leached silicates from borosilicate glass poison my palladium catalyst?
A4: While borosilicate glass can leach silicates, especially under basic conditions, the primary and most well-documented effect of the glassware in trifluoroborate chemistry is on the hydrolysis of the starting material, not direct poisoning of the palladium catalyst.[7] The literature strongly supports the role of the glass surface as a fluoride scavenger, which directly impacts the availability of the active boronic acid for the cross-coupling reaction.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion | Insufficient hydrolysis of the trifluoroborate. | If using a PTFE vessel, consider switching to a borosilicate glass vessel to promote hydrolysis. Alternatively, adding a small amount of powdered borosilicate glass to a PTFE vessel can initiate hydrolysis.[2] Ensure your base is active and adequately dispersed. |
| Inappropriate reaction vessel material. | For substrates that undergo very fast hydrolysis, a PTFE vessel might be preferable to control the release of the boronic acid and minimize side reactions like protodeboronation.[1] For substrates that hydrolyze slowly, a borosilicate glass vessel can be advantageous.[1][2][3] | |
| Inconsistent yields | Variable glass surface area or vessel shape. | For improved consistency, use reaction vessels of the same size, shape, and manufacturer for all experiments in a series. |
| Inconsistent stirring. | Use a magnetic stir bar of the same size and a consistent stirring rate for all reactions. | |
| Formation of byproducts (e.g., homocoupling) | Too rapid release of boronic acid. | This can occur with highly reactive trifluoroborates or under conditions that lead to very fast hydrolysis. Consider using a PTFE vessel or a less activating base to slow down the hydrolysis rate. |
Data Presentation
Table 1: Impact of Reaction Vessel on the Hydrolytic Half-Life of Potassium p-Fluorophenyltrifluoroborate
The following table summarizes the effect of different reaction vessel materials and configurations on the hydrolytic half-life (t₁/₂) of potassium p-fluorophenyltrifluoroborate. Shorter half-lives indicate faster hydrolysis.
| Vessel ID | Description | Material | Volume (mL) | Hydrolytic Half-Life (t₁/₂) (hours) |
| A | Standard round-bottom flask | Borosilicate Glass | 10 | 11.5 |
| B | Conical-bottom flask | Borosilicate Glass | 5 | 5.5 |
| C | Sealed tube | Borosilicate Glass | 5 | 13.5 |
| D | Reacti-Vial™ | Borosilicate Glass | 3 | 1.5 |
| E | Scintillation vial | Borosilicate Glass | 20 | 2.5 |
| F | Schlenk tube | Borosilicate Glass | 25 | 10.0 |
| G | PTFE-lined vial | PTFE | 5 | > 100 (pre-equilibrium) |
Reaction Conditions: 8 mM potassium p-fluorophenyltrifluoroborate, 24 mM Cs₂CO₃, in THF with 5 M H₂O at 55 °C, stirred at 500 rpm. Data adapted from Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). J. Am. Chem. Soc., 134(17), 7431–7441.[3]
Experimental Protocols
1. Preparation of Potassium Organotrifluoroborates from Boronic Acids
This general procedure is adapted for the synthesis of potassium organotrifluoroborates from their corresponding boronic acids using potassium hydrogen difluoride (KHF₂).
-
Materials:
-
Organoboronic acid (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
-
Procedure:
-
In a flask open to the air, dissolve the organoboronic acid in methanol.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen difluoride.
-
Add the KHF₂ solution to the solution of the boronic acid and stir at room temperature.
-
Monitor the reaction by ¹¹B NMR until the peak corresponding to the boronic acid has disappeared.
-
Remove the solvents under reduced pressure.
-
To the resulting solid, add acetonitrile and remove it under reduced pressure. Repeat this step to azeotropically remove water.
-
Add acetone to the solid residue and stir. The potassium organotrifluoroborate is typically soluble in acetone, while excess KHF₂ is not.
-
Filter the mixture to remove the insoluble salts.
-
Concentrate the filtrate under reduced pressure to yield the potassium organotrifluoroborate salt.
-
2. Monitoring Trifluoroborate Hydrolysis by ¹⁹F NMR Spectroscopy
This protocol allows for the kinetic analysis of trifluoroborate hydrolysis.
-
Materials:
-
Potassium organotrifluoroborate
-
Solvent system (e.g., THF/H₂O)
-
Base (e.g., Cs₂CO₃)
-
Internal standard for ¹⁹F NMR (e.g., fluorobenzene)
-
NMR tubes (borosilicate or PTFE-lined)
-
-
Procedure:
-
Prepare a stock solution of the potassium organotrifluoroborate and the internal standard in the chosen organic solvent (e.g., THF).
-
In the desired reaction vessel (e.g., a Schlenk tube or vial), add the base and the aqueous component of the solvent system.
-
Place the vessel in a pre-heated oil bath or heating block at the desired temperature with stirring.
-
Initiate the reaction by adding the stock solution of the trifluoroborate to the reaction vessel.
-
At specified time points, withdraw an aliquot of the reaction mixture and transfer it to an NMR tube containing a deuterated solvent for locking (e.g., CDCl₃).
-
Acquire a ¹⁹F NMR spectrum for each time point.
-
Integrate the signal of the trifluoroborate relative to the internal standard to determine the concentration over time.
-
Plot the natural logarithm of the concentration versus time to determine the rate constant of hydrolysis.
-
3. General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Potassium Organotrifluoroborate
This is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium organotrifluoroborate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/H₂O 10:1)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel (borosilicate glass or PTFE, as determined to be optimal), add the aryl halide, potassium organotrifluoroborate, palladium catalyst, ligand, and base.
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
strategies to improve the reaction rate of Suzuki coupling with aryl chlorides
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving aryl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why are aryl chlorides challenging substrates for Suzuki coupling, and what is the key to a successful reaction?
Aryl chlorides are less reactive than the corresponding bromides or iodides due to the strong carbon-chlorine (C-Cl) bond, which makes the oxidative addition step of the catalytic cycle more difficult.[1][2] The success of the coupling reaction hinges on using a highly active catalyst system that can efficiently break this inert bond.[3] This typically involves a palladium precursor combined with a sterically bulky and electron-rich ligand.[1][3]
Q2: What are the most effective palladium catalysts and ligands for coupling with aryl chlorides?
The choice of catalyst and ligand is critical. While many systems exist, some of the most effective for aryl chlorides include:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as palladium precursors.[4][5]
-
Bulky, electron-rich phosphine ligands:
-
N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are also efficient catalysts for the Suzuki coupling of aryl chlorides.[4]
-
Specialized Catalyst Systems: Some pre-formed catalysts or catalyst systems with specialized ligands, like β-diketiminatophosphane Pd complexes, have been developed for particularly challenging or unreactive aryl chlorides.[3]
Q3: How do I select the appropriate base for my reaction?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][7] The choice of base can significantly impact the reaction rate and yield. Common bases for Suzuki coupling with aryl chlorides include:
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are widely used and effective for a broad range of substrates.[3][8]
-
Cesium Carbonate (Cs₂CO₃) is often more effective, especially for sterically hindered substrates.[6][8]
-
Stronger bases like Potassium tert-butoxide (KOtBu) may be used, but can sometimes lead to side reactions.[9]
The optimal base is often substrate-dependent and may require screening.[8]
Q4: What is the influence of the solvent on the reaction rate?
The solvent can influence the solubility of the reactants and the stability of the catalytic species. Common solvents include:
-
Aqueous solvent mixtures: Mixtures of water with organic solvents like methanol, ethanol, dioxane, or THF are frequently used.[6][10] Water can be beneficial for the solubility of inorganic bases and can promote the reaction.[10][11]
-
Aprotic polar solvents: Solvents like DMF can be effective, sometimes in combination with water.[9]
-
Aqueous ethanol has been shown to be an effective solvent system for coupling deactivated aryl chlorides.[3]
Q5: Is it possible to perform Suzuki coupling with aryl chlorides at room temperature?
Yes, room-temperature Suzuki coupling of aryl chlorides is possible with highly active catalyst systems.[4][12] For instance, the combination of Pd(OAc)₂ with ligands like NiXantphos or P(t-Bu)₃ has been shown to be effective at room temperature.[4][12] In situ generated palladium nanoparticles have also been used for room-temperature couplings.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The palladium catalyst may not be active enough for the specific aryl chloride. 2. Inappropriate Base or Solvent: The chosen base or solvent may not be optimal for the reaction. 3. Poor Quality Reagents: The boronic acid may have degraded, or the solvent may not be sufficiently dry or degassed. 4. Reaction Temperature Too Low: The reaction may require more thermal energy to overcome the activation barrier. | 1. Switch to a more active catalyst system: Try using a bulkier, more electron-rich ligand such as P(t-Bu)₃, a biaryl phosphine ligand, or an N-heterocyclic carbene (NHC) ligand.[4][5] 2. Screen different bases and solvents: Test a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water).[6][8][9] 3. Use fresh reagents and properly degassed solvents: Ensure the boronic acid is pure and the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2] 4. Increase the reaction temperature: If using a less active catalyst, increasing the temperature may improve the reaction rate.[14] |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen or Pd(II) species.[2] 2. Dehalogenation of Aryl Halide: The aryl chloride is reduced to the corresponding arene. This can be caused by certain bases or solvents.[2] | 1. Thoroughly degas the reaction mixture: Removing oxygen is crucial to minimize homocoupling.[2] Using a pre-catalyst that is readily reduced to Pd(0) can also help. 2. Optimize the base and solvent: Avoid strongly basic conditions or solvents that can act as hydride sources if dehalogenation is a significant issue.[2] |
| Reaction Fails with Sterically Hindered Substrates | 1. Steric Hindrance: The bulky nature of the substrates can prevent efficient oxidative addition or reductive elimination. | 1. Use a catalyst with bulky ligands: Ligands such as P(t-Bu)₃ or bulky biaryl phosphine ligands can promote the reaction of sterically demanding substrates.[3][5] 2. Employ a stronger base: Cs₂CO₃ is often more effective for sterically hindered substrates.[8] 3. Higher reaction temperatures may be necessary to overcome the steric barrier. |
| Reaction is not Reproducible | 1. Variability in Reagent Quality: The purity of the boronic acid, aryl chloride, or catalyst can vary between batches. 2. Inconsistent Reaction Setup: Small variations in degassing, solvent purity, or temperature can affect the outcome. | 1. Ensure consistent reagent quality: Use reagents from a reliable source and check their purity. 2. Standardize the experimental protocol: Carefully control all reaction parameters, including the degassing procedure, solvent drying, and temperature control. |
Quantitative Data Summary
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 24 | 98 | [4] |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane | 80 | 24 | 95 | [4] |
| Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | 100 | 3 | >99 | [5] |
| β-Diketiminatophosphane Pd complex | K₂CO₃ | EtOH/H₂O | 50 | 3 | 98 | [3] |
Table 2: Effect of Base and Solvent on the Suzuki Coupling of Bromobenzene with Phenylboronic Acid
| Base | Solvent (v/v) | Yield (%) | Reference |
| K₃PO₄·3H₂O | Dioxane | 0 | [10] |
| K₃PO₄·3H₂O | Methanol | 78.9 | [10] |
| K₃PO₄·3H₂O | Ethanol | 73.4 | [10] |
| NaOH | MeOH:H₂O (3:2) | 96.3 | [10] |
| K₂CO₃ | DMF:H₂O (1:1) | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Aryl Chlorides using Pd(OAc)₂/P(t-Bu)₃ (Adapted from Littke, A. F., et al., J. Am. Chem. Soc., 2000, 122, 4020-4028)[4]
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), P(t-Bu)₃ (0.015 mmol, 1.5 mol%), and Cs₂CO₃ (2.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Add anhydrous, degassed dioxane (3 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel.
Protocol 2: Room-Temperature Suzuki Coupling using Pd(OAc)₂/NiXantphos (Adapted from a general procedure)[12]
-
In a glovebox, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and NiXantphos (0.022 mmol, 2.2 mol%) into a vial.
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add 2 mL of a degassed solvent mixture (e.g., THF/H₂O 4:1).
-
Seal the vial and stir the mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for a failed Suzuki coupling with an aryl chloride.
Caption: Key parameters influencing the success of Suzuki coupling with aryl chlorides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wwjmrd.com [wwjmrd.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 12. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of Potassium 2-Bromophenyltrifluoroborate and 2-Bromophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boron Reagent for C-C Bond Formation
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an objective comparison of the reactivity and handling of two key reagents: potassium 2-bromophenyltrifluoroborate and 2-bromophenylboronic acid.
At a glance, while both reagents serve as effective nucleophilic partners in Suzuki-Miyaura couplings, this compound offers significant advantages in terms of stability and ease of handling. Organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][2][3] This contrasts sharply with boronic acids, which can be susceptible to decomposition and are often challenging to purify.[1] The enhanced stability of trifluoroborates simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.
The Stability Advantage of Potassium Trifluoroborates
The superior stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms. This configuration makes them less prone to protodeboronation, a common degradation pathway for boronic acids.[1] In contrast, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry. While boronic esters offer improved stability over boronic acids, they can be susceptible to hydrolysis. The robustness of organotrifluoroborates allows them to be carried through multi-step syntheses where boronic acids or esters might necessitate protection and deprotection steps.
Reactivity in Suzuki-Miyaura Coupling: A Comparative Overview
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Parameter | This compound | 2-Bromophenylboronic Acid |
| Coupling Partner | 4-Bromoanisole | 4-Bromoanisole |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | RuPhos (4 mol%) | SPhos (4 mol%) |
| Base | K₂CO₃ (3.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (10:1) |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 24 hours | 12-24 hours |
| Representative Yield | Good to Excellent | Good to Excellent |
Note: The conditions and yields presented are based on optimized protocols for similar substrates and are intended to be representative. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions using this compound and 2-bromophenylboronic acid. These protocols are based on established methodologies for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from a general procedure for the coupling of potassium aryltrifluoroborates with aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with this compound, the aryl bromide, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Toluene and degassed water (10:1 v/v) are added to the vial.
-
The vial is sealed and the reaction mixture is stirred vigorously at 80 °C for 24 hours.
-
The reaction progress is monitored by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromophenylboronic Acid with an Aryl Bromide
This protocol provides a general starting point for the coupling of 2-bromophenylboronic acid with various aryl bromides.
Materials:
-
2-Bromophenylboronic acid (1.2 equiv)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, 2-bromophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) are added via syringe.
-
The reaction mixture is stirred vigorously at 100 °C.
-
The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solution is concentrated under reduced pressure and the crude product is purified by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for a comparative reactivity study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for a comparative reactivity study.
Conclusion
References
comparative study of aryltrifluoroborates and arylboronate esters in Suzuki coupling
A Comparative Guide to Aryltrifluoroborates and Arylboronate Esters in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boron reagent is critical to the success of this reaction, with aryltrifluoroborates and arylboronate esters emerging as two of the most prominent options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
Performance Comparison: Reactivity, Stability, and Scope
A central consideration when choosing between aryltrifluoroborates and arylboronate esters is the trade-off between stability and reactivity. Potassium aryltrifluoroborates are highly stable, crystalline solids that are easy to handle and have a long shelf life.[1][2] This high stability is attributed to the tetracoordinate boron center, which is less susceptible to protodeboronation, a common decomposition pathway for boronic acids.[2][3]
Arylboronate esters, particularly the widely used pinacol esters, also offer good stability and are generally easier to handle than their corresponding boronic acids.[4] However, they can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the more reactive boronic acid.[5][6]
In terms of reactivity in the Suzuki coupling, the active species is often considered to be the arylboronic acid, which is generated in situ from both aryltrifluoroborates and arylboronate esters under the reaction conditions.[4][7][8] Some studies suggest that arylboronic acids, and by extension aryltrifluoroborates which can hydrolyze to them, are more reactive than arylboronate esters.[7][9] The choice of reagent can significantly impact reaction yields and times, and is often dependent on the specific substrates and catalyst system employed.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a direct comparison of the performance of aryltrifluoroborates and arylboronate esters in Suzuki coupling reactions under different conditions.
Table 1: Comparison of Yields in the Suzuki Coupling of 4-bromoacetophenone
| Boron Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-acetylphenyltrifluoroborate | Phenylboronic acid | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 92 | [12] |
| 4-acetylphenylboronate (pinacol) | Phenylboronic acid | Pd(OAc)₂ (3), SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [13] |
Table 2: Comparison of Reaction Times for the Synthesis of 4-phenylpyridine
| Boron Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-pyridyltrifluoroborate | Phenylboronic acid | Pd(OAc)₂ (3), RuPhos (6) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | [2] |
| 4-pyridylboronate (pinacol) | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
General Procedure for Suzuki Coupling with Aryltrifluoroborates
To a reaction vessel is added the aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and ligand (e.g., RuPhos; 4-10 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water 10:1) and a base (e.g., K₂CO₃ or Cs₂CO₃; 3.0 equiv) are then added.[12] The reaction mixture is heated to the specified temperature (typically 80-100 °C) and stirred for the indicated time.[12][14] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki Coupling with Arylboronate Esters
An oven-dried resealable tube is charged with the aryl halide (1.0 equiv), arylboronate ester (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf); 3 mol%), and a base (e.g., K₃PO₄ or K₂CO₃; 2.0 equiv).[13] The tube is sealed, and a degassed solvent (e.g., dioxane or toluene) is added.[13] The mixture is then heated to the desired temperature (typically 90-110 °C) for the specified duration. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired biaryl product.
Visualizing the Chemistry
The following diagrams illustrate the key chemical structures and the general workflow of the Suzuki-Miyaura coupling reaction.
Caption: General workflow of the Suzuki-Miyaura coupling reaction.
Caption: Structures of Aryltrifluoroborate and a common Arylboronate Ester.
References
- 1. Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. DSpace [repository.kaust.edu.sa]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Guide to Analytical Methods for the Quantification of Potassium 2-Bromophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the accurate quantification of potassium 2-bromophenyltrifluoroborate, a versatile reagent in organic synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and reactivity of this compound in research and development settings. This document outlines the principles, experimental protocols, and performance characteristics of several key analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Titrimetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides both qualitative and quantitative information about the analyte. For this compound, several nuclei (¹H, ¹⁹F, and ¹¹B) can be utilized for quantification.
Quantitative ¹H-NMR (qHNMR)
Quantitative ¹H-NMR is a primary ratio method that can provide highly accurate and precise results without the need for an identical reference standard of the analyte. Quantification is achieved by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard with a known concentration.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.
-
Transfer an aliquot of the solution into an NMR tube.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using a calibrated spectrometer. Key parameters include a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, and an appropriate number of scans to achieve a good signal-to-noise ratio (S/N > 150:1).
-
Data Processing and Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard. The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for qHNMR Analysis
Caption: Workflow for quantitative ¹H-NMR analysis.
Quantitative ¹⁹F-NMR
Given the presence of three fluorine atoms in the trifluoroborate moiety, ¹⁹F-NMR is a highly sensitive and selective method for quantification. The large chemical shift dispersion and high natural abundance of ¹⁹F often lead to simpler spectra with less signal overlap compared to ¹H-NMR.
Experimental Protocol:
The protocol is similar to qHNMR, with the following key differences:
-
Internal Standard: A fluorine-containing internal standard with a known concentration and purity is required (e.g., trifluoroacetic acid, 4,4´-difluorobenzophenone).
-
Data Acquisition: A ¹⁹F-NMR spectrum is acquired. It is crucial to ensure that the spectral width is sufficient to cover the chemical shifts of both the analyte and the internal standard. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
Quantitative ¹¹B-NMR
While less common for routine quantification due to the quadrupolar nature of the ¹¹B nucleus which can lead to broad signals, ¹¹B-NMR can be a useful tool, particularly for confirming the presence and purity of the organoboron species. The chemical shift of the boron atom is highly sensitive to its coordination environment. For potassium aryltrifluoroborates, a characteristic signal is expected in the upfield region of the spectrum. Quantification can be performed using an internal boron standard, but careful optimization of acquisition parameters is necessary to obtain reliable integrals.
| Parameter | ¹H-NMR | ¹⁹F-NMR | ¹¹B-NMR |
| Principle | Compares integral of analyte protons to an internal standard. | Compares integral of analyte fluorine atoms to a fluorine-containing internal standard. | Compares integral of the analyte's boron atom to a boron-containing internal standard. |
| Selectivity | Good, but potential for signal overlap in complex mixtures. | Excellent, due to wide chemical shift range. | Good, characteristic chemical shifts for different boron species. |
| Sensitivity | Good | Excellent (¹⁹F nucleus is highly sensitive). | Moderate (lower than ¹H and ¹⁹F). |
| Precision | High (<1% RSD achievable with proper setup). | High (<1% RSD achievable with proper setup). | Moderate, can be affected by broad signals. |
| Key Considerations | Requires a proton-free or well-separated signal for the internal standard. Accurate weighing is crucial. | Requires a fluorine-containing internal standard. Potential for baseline distortions that need careful correction. | Quadrupolar nucleus can lead to broad lines, affecting integration accuracy. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used separative technique for the quantification of compounds in various matrices. For a salt like this compound, a reversed-phase or ion-pair chromatography method with UV detection is a suitable approach.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
In RP-HPLC, the separation is based on the hydrophobic/hydrophilic interactions of the analyte with the stationary and mobile phases. The 2-bromophenyl group provides sufficient hydrophobicity for retention on a C18 or C8 column.
Proposed Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance for the 2-bromophenyl chromophore (e.g., ~210 nm or ~254 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
Ion-Pair Reversed-Phase HPLC
To improve peak shape and retention of the anionic trifluoroborate, an ion-pairing reagent can be added to the mobile phase. This reagent, typically a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate), forms a neutral ion pair with the analyte, which has better retention characteristics on a reversed-phase column.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
| Parameter | Reversed-Phase HPLC | Ion-Pair RP-HPLC |
| Principle | Separation based on hydrophobicity. | Separation of a neutral ion-pair formed between the analyte and an ion-pairing reagent. |
| Selectivity | Good, can be optimized by adjusting mobile phase composition. | Excellent, offers an additional level of selectivity based on ion-pairing interactions. |
| Sensitivity | Good, dependent on the UV absorbance of the analyte. | Good, similar to RP-HPLC. |
| Precision | High (<2% RSD is typical for validated methods). | High (<2% RSD is typical for validated methods). |
| Key Considerations | Peak tailing may occur for the anionic analyte; mobile phase pH should be controlled. | Requires careful selection of the ion-pairing reagent and optimization of its concentration. Column equilibration can be longer. |
Titrimetry
Titrimetric methods offer a cost-effective and straightforward approach for quantification. For this compound, the potassium cation can be quantified by precipitation titration.
Amperometric Titration
This electrochemical method involves the titration of potassium ions with a standard solution of sodium tetraphenylborate, which forms an insoluble precipitate, potassium tetraphenylborate. The endpoint of the titration is detected by monitoring the current change in the solution using a polarized electrode.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., an aqueous acetate buffer).
-
Titration Setup: Use a potentiostat with a two-electrode system (e.g., a graphite working electrode and a reference electrode). Apply a constant potential at which the titrant (tetraphenylborate) is electroactive.
-
Titration: Titrate the sample solution with a standardized solution of sodium tetraphenylborate. Record the current as a function of the volume of titrant added.
-
Endpoint Determination: The endpoint is determined from the intersection of the two linear portions of the titration curve (current vs. volume of titrant).
| Parameter | Amperometric Titration |
| Principle | Precipitation of K⁺ with tetraphenylborate, with electrochemical endpoint detection. |
| Selectivity | Good for potassium, but other ions that precipitate with tetraphenylborate (e.g., NH₄⁺, Rb⁺, Cs⁺) will interfere. |
| Sensitivity | Good, suitable for millimolar concentrations. |
| Precision | Good, typically <2% RSD. |
| Key Considerations | Requires specialized electrochemical equipment (potentiostat). The method is indirect as it quantifies the potassium counter-ion. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, for this compound, GC-MS is generally not a suitable method for direct analysis . The ionic and salt-like nature of the compound makes it non-volatile. Furthermore, it is likely to be thermally labile, meaning it would decompose at the high temperatures typically used in the GC injector and column. Analysis by GC-MS would likely require a derivatization step to convert the analyte into a more volatile and stable derivative, which would add complexity to the analytical procedure.
Comparative Summary
| Analytical Method | Principle | Selectivity | Sensitivity | Throughput | Key Advantages | Key Limitations |
| qNMR (¹H, ¹⁹F) | Quantitative measurement of nuclei in a magnetic field. | Excellent | High | Moderate | Primary ratio method, non-destructive, provides structural information. | High initial instrument cost, requires skilled operators. |
| HPLC (RP, Ion-Pair) | Chromatographic separation based on polarity/ion-pairing. | Good to Excellent | High | High | Widely available, robust, suitable for automation. | Requires a reference standard for calibration, method development can be time-consuming. |
| Amperometric Titration | Precipitation titration with electrochemical endpoint detection. | Good | Moderate | Low | Low cost, simple instrumentation. | Indirect method (quantifies K⁺), potential for interferences. |
| GC-MS | Chromatographic separation of volatile compounds with mass spectrometric detection. | (Not Applicable) | (Not Applicable) | (Not Applicable) | Not Recommended | Analyte is non-volatile and thermally labile. |
Conclusion
For the accurate and precise quantification of this compound, quantitative NMR (¹⁹F-NMR or ¹H-NMR) is the most recommended method , offering high accuracy as a primary ratio method and providing structural confirmation simultaneously. HPLC with UV detection is a robust and high-throughput alternative , well-suited for routine quality control once a method has been developed and validated. Amperometric titration provides a cost-effective, albeit indirect, method for determining the potassium content . The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired accuracy and precision, sample throughput, and available instrumentation.
19F NMR Analysis for Monitoring Potassium Organotrifluoroborate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, understanding kinetics, and ensuring the desired product formation. For reactions involving potassium organotrifluoroborates (R-BF3K), which are increasingly popular reagents in organic synthesis due to their stability and versatility, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful analytical tool.[1][2][3] This guide provides a comprehensive comparison of ¹⁹F NMR with alternative techniques for monitoring these reactions, supported by experimental data and detailed protocols.
The Power of the Fluorine Probe
Potassium organotrifluoroborates are air- and moisture-stable solids, making them advantageous over their boronic acid and ester counterparts.[2][3][4] The three fluorine atoms in the trifluoroborate group provide a unique spectroscopic handle for ¹⁹F NMR. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus result in excellent sensitivity, comparable to ¹H NMR.[1][5][6] Furthermore, the wide chemical shift range of ¹⁹F NMR (over 350 ppm) minimizes signal overlap, allowing for clear and quantitative detection of reactants, intermediates, and products, even in complex crude reaction mixtures.[5][7][8]
Comparative Analysis of Monitoring Techniques
While ¹⁹F NMR offers significant advantages, other analytical methods are also employed for reaction monitoring. The following table provides a comparative overview of these techniques for the analysis of potassium organotrifluoroborate reactions.
| Technique | Principle | Advantages for R-BF3K Reactions | Disadvantages for R-BF3K Reactions | Typical Quantitative Data |
| ¹⁹F NMR Spectroscopy | Measures the resonance of ¹⁹F nuclei in a magnetic field. | - Directly probes the trifluoroborate moiety. [1] - High sensitivity and resolution. [1][5] - Quantitative analysis of crude mixtures with minimal work-up. [5][8] - Non-invasive and non-destructive. [5] - Amenable to benchtop NMR spectrometers for rapid optimization. [5][8] | - Requires a fluorinated internal standard for accurate quantification. - High-field NMR instruments can be expensive to purchase and maintain.[5][8] - Potential for systematic integration errors if not properly set up.[5] | - Reaction conversion (%) - Product yield (%) - Formation of byproducts |
| ¹¹B NMR Spectroscopy | Measures the resonance of ¹¹B nuclei in a magnetic field. | - Directly observes the boron center.[1] | - Lower sensitivity and broader signals due to the quadrupolar nature of the ¹¹B nucleus.[1] - Often provides less resolved spectra compared to ¹⁹F NMR.[1] | - Disappearance of starting material |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | - High sensitivity for UV-active compounds. - Can separate complex mixtures. | - Requires derivatization for compounds lacking a chromophore.[7] - Method development can be time-consuming. - Indirectly monitors the reaction by analyzing the organic components, not the trifluoroborate itself. | - Peak area of starting material and product |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a mobile gas phase and a stationary phase. | - High resolution for volatile and thermally stable compounds. | - Not suitable for non-volatile or thermally labile potassium organotrifluoroborates and their products. - Requires derivatization to increase volatility. | - Peak area of starting material and product |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity and can provide structural information. - Can be used to monitor reactions online.[9] | - Can be difficult to quantify without an internal standard. - Ionization efficiency can vary between compounds, affecting quantification. | - Relative ion intensity of starting material and product |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Potassium Aryltrifluoroborate
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction, a common application of potassium organotrifluoroborates.
-
Reaction Setup: In a reaction vessel, combine the potassium aryltrifluoroborate (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., RuPhos, 4 mol%) in a solvent mixture (e.g., THF/H₂O).[2]
-
Reaction Initiation: Add a base (e.g., Cs₂CO₃, 3.0 equiv.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time.
-
Monitoring: Periodically, take aliquots of the reaction mixture for analysis.
Detailed Protocol for ¹⁹F NMR Monitoring
This protocol outlines the steps for monitoring the above reaction using ¹⁹F NMR spectroscopy.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in an NMR tube.[10]
-
Add a known amount of a fluorinated internal standard (e.g., fluorobenzene) for quantification.
-
-
NMR Acquisition:
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting potassium aryltrifluoroborate and the product.
-
Calculate the reaction conversion and product yield based on the integral values relative to the internal standard.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for monitoring a potassium organotrifluoroborate reaction using ¹⁹F NMR analysis.
Caption: Workflow for ¹⁹F NMR Reaction Monitoring.
Conclusion
¹⁹F NMR spectroscopy stands out as a superior technique for monitoring reactions involving potassium organotrifluoroborates. Its inherent sensitivity, high resolution, and the ability to directly and quantitatively analyze crude reaction mixtures provide researchers with a powerful tool for reaction optimization and mechanistic studies. While other techniques have their merits, the direct insight into the transformation of the trifluoroborate moiety makes ¹⁹F NMR an invaluable asset in the modern synthetic chemistry laboratory.
References
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. magritek.com [magritek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
A Comparative Guide to the Mass Spectrometry Analysis of Organotrifluoroborate Compounds
For Researchers, Scientists, and Drug Development Professionals
Organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly in cross-coupling reactions. Their stability, ease of handling, and diverse reactivity make them valuable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients. Accurate and efficient characterization of these compounds is paramount for quality control, reaction monitoring, and mechanistic studies. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and structural information.
This guide provides a comprehensive comparison of different mass spectrometry ionization techniques for the analysis of organotrifluoroborate compounds, with a focus on providing supporting data and detailed experimental protocols.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of organotrifluoroborates. These compounds are typically salts, rendering them non-volatile and making them ideal candidates for soft ionization techniques.
| Ionization Technique | Principle | Suitability for Organotrifluoroborates | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from solution. | Excellent . The pre-formed [R-BF₃]⁻ anion in solution is readily transferred to the gas phase. | High sensitivity, soft ionization (minimal fragmentation), suitable for polar and non-volatile compounds, easily coupled with liquid chromatography (LC).[1][2] | Matrix effects can suppress ionization; sensitivity can be dependent on solvent and analyte concentration. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix of small organic molecules to create a plume of gas-phase ions of the analyte. | Potentially applicable, but less common. | Good for high molecular weight compounds and can be less susceptible to salt suppression than ESI. | Requires a suitable matrix, which can interfere with low molecular weight analytes; may induce fragmentation. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reagent ions from a solvent spray, which then ionize the analyte through chemical reactions. | Less suitable. | Good for less polar and more volatile compounds than ESI. | Requires thermal desorption, which may lead to decomposition of thermally labile organotrifluoroborates. |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample in the gas phase, causing ionization and extensive fragmentation. | Not suitable. | Provides detailed structural information through fragmentation patterns. | Requires volatile and thermally stable samples; organotrifluoroborate salts are non-volatile. |
Experimental Protocol: Accurate Mass Determination of Organotrifluoroborates by ESI-MS
This protocol is based on a validated method for the accurate mass determination of potassium and tetra-n-butylammonium organotrifluoroborates.[1]
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., time-of-flight (TOF), Orbitrap, or magnetic sector).
-
Software: Data acquisition and analysis software compatible with the mass spectrometer.
Materials:
-
Sample: Organotrifluoroborate compound of interest.
-
Solvent: High-purity methanol or acetonitrile.
-
Reference Standard: A suitable reference compound for negative ion mode calibration in the desired mass range (e.g., sodium dodecyl sulfate, sodium taurocholate).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the organotrifluoroborate sample in the chosen solvent (typically 1-10 µM).
-
Prepare a separate or mixed solution of the reference standard at a similar concentration.
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in the negative ion ESI mode.
-
Calibrate the instrument using the reference standard according to the manufacturer's instructions to ensure high mass accuracy.
-
Optimize the ESI source parameters, including:
-
Capillary voltage: Typically -2.5 to -4.0 kV.
-
Nebulizing gas pressure (e.g., nitrogen): Adjust for a stable spray.
-
Drying gas flow rate and temperature: Optimize to desolvate the ions effectively without causing thermal decomposition.
-
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum over a mass range that includes the expected m/z of the [R-BF₃]⁻ anion.
-
-
Data Analysis:
Fragmentation Analysis of Organotrifluoroborate Anions
Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) can provide valuable structural information by fragmenting the precursor ion. While systematic studies on the fragmentation of a wide range of organotrifluoroborate anions are limited in the literature, a general fragmentation pathway can be predicted based on the principles of gas-phase ion chemistry.
Upon collisional activation, the [R-BF₃]⁻ anion is expected to undergo fragmentation primarily through the loss of neutral molecules. The most likely fragmentation pathways include:
-
Loss of HF: A common fragmentation pathway for fluorine-containing ions.
-
Loss of BF₃: This would result in the formation of the organic anion [R]⁻. The stability of this anion will influence the likelihood of this pathway.
-
Cleavage of the R-B bond: This would lead to the formation of [BF₃]⁻ and a neutral organic fragment.
Proposed General Fragmentation Pathway:
Caption: Proposed fragmentation pathways for organotrifluoroborate anions.
Note: The relative abundance of these fragment ions will depend on the nature of the organic group (R) and the collision energy used. Further experimental studies are needed to fully elucidate the fragmentation patterns of various organotrifluoroborate compounds.
Workflow for Mass Spectrometry Analysis
The general workflow for the mass spectrometry analysis of an organotrifluoroborate compound is outlined below.
Caption: General workflow for organotrifluoroborate analysis by ESI-MS.
This guide provides a framework for researchers and scientists to effectively utilize mass spectrometry for the characterization of organotrifluoroborate compounds. By selecting the appropriate ionization technique and experimental parameters, high-quality data can be obtained to support synthesis, reaction optimization, and mechanistic investigations in the field of drug development and beyond.
References
A Researcher's Guide to Assessing the Purity of Synthesized Potassium 2-Bromophenyltrifluoroborate
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of potassium 2-bromophenyltrifluoroborate, a versatile reagent in organic synthesis. We present a detailed examination of various methods, supported by experimental data, to facilitate informed decisions in your analytical workflow.
The reliable synthesis of this compound is crucial for its application in cross-coupling reactions and other synthetic transformations. However, the synthesis process can introduce various impurities, including residual starting materials like 2-bromophenylboronic acid, inorganic salts such as potassium fluoride, and other organic byproducts. The presence of these impurities can significantly impact the reactivity, yield, and overall success of subsequent reactions. Therefore, rigorous purity assessment is not just a quality control measure but a critical step in ensuring the validity of experimental outcomes.
This guide compares the most common and effective analytical techniques for determining the purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ion Chromatography (IC), and Thermal Analysis (DSC/TGA). Each method's principles, advantages, and limitations are discussed to provide a holistic view for selecting the most appropriate technique for your specific needs.
Comparison of Analytical Techniques
A multi-faceted approach is often the most effective strategy for a comprehensive purity assessment. The following table summarizes the key aspects of each analytical technique discussed in this guide.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Impurities Detected |
| qNMR (¹H, ¹⁹F) | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity without a reference standard of the analyte; excellent for structural confirmation.[1] | Lower sensitivity for trace impurities compared to chromatographic methods; signal overlap can occur.[1] | Residual solvents, 2-bromophenylboronic acid, organic byproducts with distinct NMR signals. |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with UV detection. | High sensitivity and resolution for separating a wide range of organic impurities. | Requires a chromophore for detection; quantification can be influenced by the response factors of impurities.[1] | 2-bromophenylboronic acid, isomers, and other UV-active organic byproducts. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity and specificity for volatile and semi-volatile organic impurities; provides structural information from mass spectra. | Requires derivatization (e.g., silylation) for non-volatile salts like this compound.[2][3][4] | Volatile organic impurities from synthesis, residual solvents, and derivatized non-volatile impurities. |
| Ion Chromatography | Separation of ions based on their interaction with a resin, followed by conductivity detection. | Excellent for quantifying inorganic salt impurities.[5] | Not suitable for organic impurities. | Potassium fluoride, potassium chloride, and other inorganic salts. |
| Thermal Analysis (DSC/TGA) | Measures changes in physical properties as a function of temperature. | Provides information on thermal stability, melting point depression due to impurities, and the presence of residual solvents or water.[6] | Not specific for identifying individual impurities; less sensitive than chromatographic methods for trace impurities. | Residual solvents, water, and significant levels of impurities that affect thermal transitions. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative protocols for the key analytical techniques.
Quantitative ¹H-NMR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance.
Instrumentation: 400 MHz NMR Spectrometer or higher.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The amount of the internal standard should be chosen to give a signal integral comparable to that of the analyte.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm for ¹H NMR).
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., aromatic protons) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly sensitive method for the detection and quantification of organic impurities.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % B |
|---|---|
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 25.1 | 20 |
| 30 | 20 |
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify impurities based on their peak areas relative to the main peak (area percent method) or by using external standards of known impurities if available. The limit of detection (LOD) and limit of quantification (LOQ) for key impurities like 2-bromophenylboronic acid should be determined during method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
GC-MS is suitable for volatile impurities and can be used for non-volatile compounds after derivatization.
Derivatization (Silylation):
-
In a clean, dry vial, dissolve a small amount (e.g., 1-2 mg) of the this compound sample in an anhydrous aprotic solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4]
-
Heat the mixture at a suitable temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).
-
Injector Temperature: Typically 250-280 °C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
Data Analysis:
-
Identify peaks corresponding to silylated this compound and any impurities by analyzing their mass spectra and comparing them to spectral libraries or known fragmentation patterns.
-
Quantify impurities based on their peak areas.
Visualization of Analytical Workflows
To better illustrate the logical flow of the purity assessment process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metrohm.com [metrohm.com]
- 6. researchgate.net [researchgate.net]
The Ascendancy of Potassium Organotrifluoroborates: A Comparative Guide for Modern Organic Synthesis
For researchers, scientists, and drug development professionals at the forefront of chemical innovation, the selection of reagents is a critical determinant of synthetic efficiency and success. In the landscape of organoboron chemistry, potassium organotrifluoroborates are rapidly emerging as superior alternatives to traditional organoboron reagents such as boronic acids and esters. This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages of these next-generation reagents.
Potassium organotrifluoroborates are crystalline, free-flowing solids that offer remarkable stability to both air and moisture, a significant advantage over boronic acids which are often prone to decomposition and can be challenging to purify.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[1][2] The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, makes them less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[2]
At a Glance: Key Advantages of Potassium Organotrifluoroborates
| Feature | Potassium Organotrifluoroborates | Traditional Organoboron Reagents (Boronic Acids/Esters) |
| Stability | Exceptionally stable to air and moisture; can be stored indefinitely at room temperature.[1][3][4] | Boronic acids are prone to dehydration to form cyclic trimeric anhydrides (boroxines) and are susceptible to protodeboronation.[1][2] Boronic esters can be sensitive to hydrolysis.[2] |
| Handling | Crystalline, free-flowing solids that are easy to handle and weigh accurately.[1] | Often amorphous solids or oils, which can be difficult to handle and purify.[1] Boronic acids can exist as mixtures of the acid and its anhydride, complicating stoichiometry.[2] |
| Reactivity | Often exhibit superior or comparable reactivity in cross-coupling reactions.[2] Can serve as a "slow-release" source of the active boronic acid in situ, minimizing side reactions.[5] | Reactivity can be variable and influenced by the presence of boroxines. Some boronic acids are unreactive under certain conditions. |
| Functional Group Tolerance | High tolerance for a wide range of functional groups.[6] | Can be less tolerant of certain functional groups due to the reactivity of the C-B bond. |
| Purification | Generally straightforward purification by recrystallization.[7] | Purification can be complicated by the presence of boroxines and other byproducts.[1] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of potassium organotrifluoroborates in this critical transformation is a key indicator of their utility.
Comparative Yields in the Synthesis of Biaryls
The following table summarizes a selection of experimental data comparing the yields of Suzuki-Miyaura cross-coupling reactions using potassium organotrifluoroborates and their corresponding boronic acids or esters.
| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoacetophenone | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O | 95 | [8] |
| 4-Bromoacetophenone | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ | THF/H₂O | 92 | [8] |
| 4-Chlorobenzonitrile | Potassium benzofuran-2-yltrifluoroborate | Pd(OAc)₂ (3 mol %), RuPhos (6 mol %) | K₃PO₄ | n-Butanol | 92 | [6] |
| 4-Chlorobenzonitrile | Benzofuran-2-ylboronic acid | Not directly compared under identical conditions | - | - | - | [6] |
| 4-Bromobenzonitrile | Potassium vinyltrifluoroborate | PdCl₂ (2 mol %), PPh₃ (6 mol %) | Cs₂CO₃ | THF/H₂O | 72 | [9] |
| 4-Bromobenzonitrile | Vinylboronic acid (as boroxine-pyridine complex) | Not directly compared under identical conditions | - | - | - | [9] |
Note: Reaction conditions are often optimized for each specific transformation and may not be directly comparable.
The Structural Advantage: Stability by Design
The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate boron center, which is less electrophilic and therefore less susceptible to attack by water and oxygen compared to the vacant p-orbital of tricoordinate boronic acids.
Caption: Structural differences leading to enhanced stability.
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates.[4][10]
Materials:
-
Phenylboronic acid (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
In a flask, dissolve phenylboronic acid (1.0 eq) in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Remove the methanol by rotary evaporation.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
To purify, dissolve the solid in a minimal amount of hot acetone and precipitate by the addition of diethyl ether.
-
Collect the purified potassium phenyltrifluoroborate by vacuum filtration and dry under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling using Potassium Aryltrifluoroborates
This protocol is a representative example for the cross-coupling of potassium aryltrifluoroborates with aryl halides.[8]
Materials:
-
Potassium aryltrifluoroborate (1.05 eq)
-
Aryl halide (1.0 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), potassium aryltrifluoroborate (1.05 eq), cesium carbonate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (2 mol %).
-
Add a mixture of THF and water (typically 9:1 v/v).
-
Heat the reaction mixture to reflux (or as optimized for the specific substrates) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle Workflow
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the role of the potassium organotrifluoroborate as a stable precursor to the active organoboron species.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Superior Choice: A Cost-Effectiveness Analysis of Potassium Trifluoroborates in Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and reliability. In the realm of cross-coupling reactions, particularly the Nobel-winning Suzuki-Miyaura coupling, potassium organotrifluoroborates are emerging as a superior alternative to traditional boronic acids and their esters. This guide provides an objective, data-driven comparison, demonstrating that the enhanced stability and reactivity of potassium trifluoroborates often translate to greater overall cost-effectiveness.
The Trifluoroborate Advantage: Beyond the Sticker Price
Potassium organotrifluoroborates are crystalline, free-flowing solids that offer significant practical advantages over their predecessors.[1] Unlike many boronic acids, which are prone to decomposition and can be difficult to purify, organotrifluoroborates are remarkably stable to both air and moisture.[1][2] This inherent stability simplifies storage and handling, eliminates the need for special precautions, and ensures consistent reagent quality over time.[1][3]
Furthermore, boronic acids often exist in a problematic equilibrium with their cyclic trimeric anhydrides, known as boroxines, which complicates accurate stoichiometry in reactions.[1] Potassium trifluoroborates, as well-defined tetracoordinate boron salts, circumvent this issue entirely, leading to more reproducible and reliable results.[2][4] Their stability allows them to be carried through multi-step syntheses where boronic acids or esters might require additional protection and deprotection steps, saving time and resources.[1]
Comparative Performance Data
The true cost of a reagent is not merely its purchase price but a function of its performance, the yield it produces, and the resources required for its use. The following table summarizes a qualitative and quantitative comparison between potassium trifluoroborates and other common boron reagents.
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronic Esters (e.g., Pinacol) |
| Stability (Air & Moisture) | High (Indefinitely stable at room temp)[1][3][5] | Low to Moderate (Prone to decomposition/boroxine formation)[1] | Moderate |
| Handling | Easy, free-flowing crystalline solids[1] | Often difficult to purify and handle | Generally straightforward |
| Stoichiometry | Well-defined | Uncertain due to boroxine equilibrium | Well-defined |
| Atom Economy | Good | Good | Poor, due to the protecting diol group |
| Typical Yields | Good to Excellent (Often superior for complex substrates)[4] | Variable, can be low due to instability | Good, but can be less reactive than boronic acids[3] |
| Relative Synthesis Cost | Low (Prepared from boronic acids and inexpensive KHF₂)[3][5] | Varies widely by substrate | Moderate to High (Diols can be expensive)[3] |
| Functional Group Tolerance | Excellent, compatible with strong oxidative conditions | Moderate | Good |
Experimental Protocols
The straightforward preparation and use of potassium trifluoroborates contribute significantly to their cost-effectiveness by reducing synthesis time and complexity.
Protocol 1: Synthesis of Potassium Aryltrifluoroborate
A common and highly efficient method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][3]
-
Dissolution: Dissolve the arylboronic acid (1.0 eq) in methanol.
-
Fluorination: While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq). A white precipitate of the potassium aryltrifluoroborate typically forms immediately.[1]
-
Stirring: Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold methanol and then diethyl ether.
-
Drying: Dry the resulting white solid under vacuum to yield the pure potassium aryltrifluoroborate, which can be stored at room temperature indefinitely.[3]
Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction
Potassium trifluoroborates are highly effective coupling partners in palladium-catalyzed reactions.
-
Reaction Setup: To an oven-dried reaction vessel, add the potassium organotrifluoroborate (1.1-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %), a suitable ligand if required (e.g., PPh₃, RuPhos, 4-10 mol %), and a base (e.g., Cs₂CO₃, K₂CO₃, 3.0 eq).[5][6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O, Toluene/H₂O).[5][6][7]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC/MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired cross-coupled product.
Visualizing the Workflow and Mechanism
To better understand the advantages and applications of potassium trifluoroborates, the following diagrams illustrate the cost-effectiveness considerations and the fundamental reaction mechanism in which they participate.
Caption: A workflow for assessing the total cost-effectiveness of boron reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While a direct, one-to-one cost comparison of individual reagents can be misleading, a holistic analysis reveals the significant economic advantages of potassium trifluoroborates. Their exceptional stability reduces waste from degradation and eliminates the need for costly storage and handling protocols. This stability, coupled with their high reactivity and well-defined nature, leads to more reliable, reproducible, and higher-yielding reactions. For drug development and complex molecule synthesis, where material costs are high and reliability is paramount, the superior performance of potassium trifluoroborates makes them not just a scientifically sound choice, but a fiscally responsible one.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Aryltrifluoroborate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The use of potassium aryltrifluoroborates as coupling partners offers distinct advantages, including enhanced stability and ease of handling compared to boronic acids. The choice of the palladium catalyst is paramount for the success of these transformations, influencing reaction yields, times, and substrate scope. This guide provides an objective comparison of four commonly employed palladium catalyst systems for the Suzuki-Miyaura coupling of aryltrifluoroborates with aryl halides, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of aryltrifluoroborates. The data presented is compiled from various literature sources and should be considered as representative examples rather than a direct head-to-head comparison under identical conditions. The optimal conditions can vary depending on the specific substrates used.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Representative Yield (%) |
| Pd(OAc)₂-based | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | Aryl Chloride | 87-95[1] |
| Pd(OAc)₂ | CM-phos | K₃PO₄ | t-BuOH | 110 | 2 | Aryl Mesylate | 75-90[2][3] | |
| Pd(OAc)₂ | (S)-Binap | Cs₂CO₃ | DMF | 120 | - | Aryl Chloride | High[4] | |
| PdCl₂(dppf) | PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 85 | 22 | Aryl Bromide | ~63[5] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | K₂CO₃/Cs₂CO₃ | Toluene/H₂O or THF/H₂O | 80-100 | 12-24 | Aryl Bromide/Chloride | 70-95[5][6] | |
| Buchwald Palladacycle | XPhos Pd G3 | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 | Aryl Chloride | >95[7][8] |
| S-Phos Pd G2 | S-Phos | K₃PO₄ | Toluene/H₂O | 100 | 1 | Aryl Chloride | >95[9] | |
| PEPPSI-IPr | PEPPSI-IPr | IPr (NHC) | K₂CO₃ | Methanol | 60 | - | Aryl Halide | High[10] |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | THF | 60 | - | Amides | High[11] |
Experimental Protocols
The following sections provide generalized experimental protocols for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with aryl halides using the discussed palladium catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
In a typical procedure, an oven-dried reaction vessel is charged with the potassium aryltrifluoroborate (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents). The palladium precatalyst and ligand (if not a pre-formed complex) are then added. The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen). The degassed solvent is added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.
Catalyst System Specifics
1. Pd(OAc)₂-based System:
-
Catalyst Loading: 1-2 mol% Pd(OAc)₂.
-
Ligand: 2-4 mol% of a suitable phosphine ligand (e.g., RuPhos, CM-phos, S-Phos).
-
Base: Typically K₂CO₃ or K₃PO₄.
-
Solvent: A mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1) or an alcohol (e.g., t-BuOH).
-
Temperature: 80-110 °C.
2. PdCl₂(dppf) System:
-
Base: Cs₂CO₃ is commonly used.[5]
-
Solvent: A mixture of THF and water (e.g., 9:1).[5]
-
Temperature: 85-100 °C.
3. Buchwald Palladacycle System (e.g., XPhos Pd G3):
-
Catalyst Loading: 1-2 mol%.
-
Base: K₃PO₄.
-
Solvent: A mixture of THF and water.
-
Temperature: Room temperature to 40 °C, offering the advantage of mild reaction conditions.[7][8]
4. PEPPSI-IPr System:
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed aryltrifluoroborate coupling experiment.
Caption: A generalized workflow for a palladium-catalyzed aryltrifluoroborate coupling experiment.
Concluding Remarks
The choice of an optimal palladium catalyst for aryltrifluoroborate coupling is highly dependent on the specific substrates, desired reaction conditions, and economic considerations.
-
Pd(OAc)₂-based systems offer a cost-effective and versatile option, with the ligand playing a crucial role in determining the catalyst's activity and scope.
-
PdCl₂(dppf) is a robust and commercially available catalyst that has demonstrated broad applicability for various aryltrifluoroborate couplings.[5][6]
-
Buchwald palladacycles , particularly the third and fourth generation precatalysts, provide exceptional activity at low catalyst loadings and mild temperatures, making them ideal for challenging substrates.[7]
-
PEPPSI-IPr , an N-heterocyclic carbene (NHC) based catalyst, offers high stability and efficiency, particularly for the coupling of aryl chlorides.[12]
For researchers and professionals in drug development, the selection of a catalyst that ensures high yield, purity, and reproducibility is critical. While this guide provides a comparative overview, empirical screening of catalysts and reaction conditions for a specific transformation is often necessary to achieve the desired outcome.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Guide to the Kinetic Performance of Potassium Aryltrifluoroborates in Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis. The choice of the boron reagent is a critical factor influencing reaction efficiency, yield, and overall success. This guide provides an objective comparison of the kinetic performance of potassium aryltrifluoroborates against other common boron reagents, supported by experimental data and detailed protocols for kinetic analysis.
Potassium aryltrifluoroborates have emerged as valuable alternatives to boronic acids and their esters in Suzuki-Miyaura couplings.[1][2] They are typically crystalline, air- and moisture-stable solids, which offers advantages in terms of handling and storage.[1] Unlike their boronic acid counterparts, which can be prone to protodeboronation, aryltrifluoroborates often exhibit greater stability under reaction conditions, allowing for the use of near stoichiometric amounts.[1]
Quantitative Performance Comparison
While direct, side-by-side kinetic studies providing rate constants for a wide range of potassium aryltrifluoroborates versus other boron reagents are not extensively compiled in single reports, the available data and mechanistic understanding allow for a comparative analysis. The reactivity of organotrifluoroborates is intrinsically linked to their hydrolysis to the corresponding boronic acids, which is often considered the active species in the catalytic cycle.[3] The rate of this hydrolysis can be a determining factor in the overall reaction kinetics.[3]
The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura reactions involving potassium aryltrifluoroborates, providing a basis for comparison with other boron reagents.
| Boron Reagent Type | Aryl Halide Partner | Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Potassium Alkyltrifluoroborate | Aryl Chloride | 2 mol % Pd(OAc)₂, 4 mol % RuPhos | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 72-92 | [4] |
| Potassium Aryltrifluoroborate | Alkenyl Bromide | 2 mol % Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | RT | 0.5-2 | 85-98 | [5] |
| Potassium Vinyltrifluoroborate | Aryl Bromide | 2 mol % PdCl₂, 6 mol % PPh₃ | Cs₂CO₃ | THF/H₂O (9:1) | 67 | 12 | 72 | [6] |
| Phenylboronic Acid | 4-Bromoanisole | Pd-Ln hybrid network | Various | Protic solvents | 30-60 | - | - | [7] |
| 3,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | - | 98 | [8] |
Note: The table presents data from various studies and is intended to provide a general comparison of reaction parameters and outcomes. Direct comparison of rates is challenging due to the differing substrates and conditions.
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent primarily influences the transmetalation step. For potassium aryltrifluoroborates, it is generally accepted that they undergo hydrolysis to the corresponding boronic acid or a related boronate species prior to transmetalation. The rate of this hydrolysis can be influenced by factors such as the electronic properties of the aryl group, the base, and the solvent system.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Kinetic Studies
To conduct a comparative kinetic study of Suzuki-Miyaura reactions with potassium aryltrifluoroborates and other boron reagents, a robust and reproducible experimental protocol is essential. The following outlines a general procedure for monitoring reaction kinetics.
I. Materials and Reagents
-
Aryl halide (e.g., 4-bromoanisole)
-
Potassium aryltrifluoroborate (e.g., potassium phenyltrifluoroborate)
-
Alternative boron reagent for comparison (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, THF, dioxane)
-
Degassed water
-
Internal standard (e.g., dodecane, biphenyl)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Anhydrous magnesium sulfate or sodium sulfate
II. Reaction Setup and Monitoring
-
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boron reagent (1.2 mmol), the base (2.0 mmol), the palladium catalyst (e.g., 2 mol %), and the ligand (if applicable, e.g., 4 mol %).
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent and water mixture (e.g., 10:1 toluene/H₂O, to a concentration of 0.2 M) via syringe.
-
Internal Standard: Add a known amount of the internal standard.
-
Reaction Initiation: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing the quenching solution (e.g., 1 mL of saturated aqueous NH₄Cl) and an organic solvent for extraction (e.g., 1 mL of ethyl acetate).
III. Sample Analysis
-
Extraction: Vortex the quenched sample, allow the layers to separate, and collect the organic layer.
-
Drying: Pass the organic layer through a small plug of anhydrous magnesium sulfate or sodium sulfate.
-
Analysis: Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.
IV. Data Analysis
-
Calibration: Generate calibration curves for the starting materials and the product using the internal standard.
-
Concentration vs. Time: Plot the concentration of the product and the starting materials as a function of time.
-
Rate Determination: Determine the initial reaction rate from the slope of the concentration vs. time plot for the product in the initial linear region. The reaction order with respect to each component can be determined by systematically varying their initial concentrations.
Caption: A general experimental workflow for kinetic studies of Suzuki-Miyaura reactions.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Potassium 2-bromophenyltrifluoroborate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Potassium 2-bromophenyltrifluoroborate, a compound utilized in various synthetic applications. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions:
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a fume hood.[2] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2][3] Avoid generating dust; if solids are spilled, they should be swept up carefully, not blown with compressed air.[4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Operational Plan:
-
Segregation and Storage:
-
Unused or waste this compound should be stored in its original or a compatible, tightly sealed container.[1][6]
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
-
Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the waste manifest with the accurate chemical name and quantity.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.[5]
-
Wearing appropriate PPE, contain the spill.[5]
-
For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[5][6] Avoid creating dust.[5][6]
-
Clean the spill area with a suitable solvent (e.g., water, if the material is water-soluble, as indicated for similar compounds), and collect the cleaning materials as hazardous waste.[1]
-
Quantitative Data Summary
| Parameter | Value/Information | Source (Analogous Compounds) |
| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [1][6] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [2][6] |
| Incompatible Materials | Strong oxidizing agents. | [7] |
| Disposal Method | Contact a licensed professional waste disposal service. | [4][5] |
Experimental Disposal Protocol (for illustrative purposes only - professional disposal is required)
This protocol is for informational purposes to illustrate the principles of chemical neutralization and should not be performed. The required method of disposal is through a licensed professional waste disposal service.
Organoboron compounds can be decomposed, but the procedures can be hazardous and should only be carried out by trained professionals in a controlled environment. A general approach might involve:
-
Dissolution: Carefully dissolving the this compound in a suitable solvent.
-
Oxidation: Controlled oxidation of the organoboron compound. This can be a highly reactive process.
-
Precipitation and Filtration: Precipitation of inorganic boron salts.
-
Neutralization and Disposal: Neutralization of the remaining solution and disposal in accordance with local regulations.
Given the hazards and complexities, self-treatment of this waste is not recommended.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium 2-bromophenyltrifluoroborate
For Immediate Reference: Key Safety and Handling Information
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling Potassium 2-bromophenyltrifluoroborate.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat worn over personal clothing. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working with large quantities or in a poorly ventilated area.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
-
Preparation :
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a chemical fume hood to avoid inhalation of dust.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
Close the container tightly after use.
-
-
Reaction Setup :
-
Set up all reactions in a well-ventilated chemical fume hood.
-
Ensure all glassware is clean, dry, and free of cracks.
-
Add the reagent slowly and in a controlled manner to the reaction mixture.
-
-
Post-Reaction :
-
Quench the reaction carefully according to the specific experimental protocol.
-
Clean all glassware and equipment thoroughly after use.
-
Emergency Response Plan
In the event of an emergency, follow these procedures immediately.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (<1g) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with soap and water. |
| Major Spill (>1g) | Evacuate the immediate area. Alert others in the vicinity. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a major spill without proper training and equipment. |
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's EHS department.
-
-
Waste Disposal :
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
